N-Benzylisatoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZVRHSHRYPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957121 | |
| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35710-05-5 | |
| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35710-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Benzylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylisatoic anhydride, with the IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, combining a benzoxazinedione core with a benzyl substituent on the nitrogen atom, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and representative reactions, and an analysis of its spectroscopic data.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. The presence of the N-benzyl group significantly influences its physical properties, such as melting point and solubility, compared to the parent isatoic anhydride.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 253.25 g/mol | --INVALID-LINK-- |
| Melting Point | 140-141 °C | --INVALID-LINK-- |
| Boiling Point | 419.5 ± 38.0 °C at 760 Torr | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General Observation |
| Solubility | While specific quantitative data is not readily available, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents is likely to be limited. | Inferred from the properties of similar compounds. |
| Density | 1.335 ± 0.06 g/cm³ | --INVALID-LINK-- |
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching frequencies, a hallmark of an anhydride functional group. The key absorption peaks are detailed in Table 2.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~1810 & ~1760 | Strong | Asymmetric & Symmetric C=O Stretch (Anhydride) |
| ~1600-1475 | Medium-Weak | Aromatic C=C Bending |
| ~1300-1000 | Strong | C-O Stretch |
Mass Spectrometry
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 253. Key fragments and their proposed structures are presented in Table 3.[1]
| m/z | Proposed Fragment | Structure |
| 253 | Molecular Ion [C₁₅H₁₁NO₃]⁺ | The intact molecule |
| 180 | [M - C₆H₅]⁺ | Loss of the benzyl radical |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
Synthesis and Reactivity
Synthesis of this compound
This compound is typically synthesized via the N-alkylation of isatoic anhydride. A common method involves the reaction of isatoic anhydride with benzyl bromide or benzyl chloride in the presence of a base. A novel and efficient method utilizes diisopropylamine and tetrabutylammonium bromide, which provides high yields with minimal byproduct formation.[2][3]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound [2][3]
-
Materials: Isatoic anhydride, benzyl bromide, diisopropylamine, tetrabutylammonium bromide, and dimethylformamide (DMF).
-
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) in DMF, add diisopropylamine (1.1 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, leading to ring-opening and the formation of N-benzyl-2-aminobenzoyl derivatives.
Reaction with Amines: this compound reacts with primary and secondary amines to yield the corresponding N-benzyl-2-aminobenzamides. This reaction is a cornerstone for the synthesis of various heterocyclic compounds.
Caption: Reaction of this compound with a primary amine.
Reaction with Alcohols: In the presence of a suitable catalyst or under thermal conditions, this compound reacts with alcohols to form N-benzyl-2-aminobenzoate esters.
Experimental Protocol: Reaction with Benzylamine (Representative)
-
Materials: this compound, benzylamine, and a suitable solvent such as tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask.
-
Add benzylamine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-2-(benzylamino)benzamide.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity towards nucleophiles, make it an important intermediate for the construction of complex nitrogen-containing heterocyclic systems. The synthetic and reaction protocols provided herein offer a practical guide for its utilization in research and development settings. A thorough understanding of its spectroscopic characteristics and adherence to appropriate safety measures are essential for its effective and safe application.
References
N-Benzylisatoic Anhydride: A Comprehensive Technical Guide
CAS Number: 35710-05-5
This in-depth technical guide provides a comprehensive overview of N-Benzylisatoic anhydride, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, spectral data, and applications.
Chemical and Physical Properties
This compound, with the IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a stable, crystalline solid.[1] Its core structure consists of a benzoxazine-dione moiety with a benzyl group attached to the nitrogen atom. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35710-05-5 | [1] |
| Molecular Formula | C₁₅H₁₁NO₃ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Melting Point | 140-141 °C | |
| Boiling Point | 419.5 ± 38.0 °C at 760 Torr | |
| Appearance | Crystalline solid | |
| Solubility | Information not readily available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Density | 1.335 ± 0.06 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common approaches involve the N-benzylation of isatoic anhydride or the cyclization of N-benzyl-anthranilic acid derivatives. Below is a detailed experimental protocol for a representative synthesis.
Experimental Protocol: Synthesis via N-benzylation of Isatoic Anhydride
This protocol is adapted from general procedures for the N-alkylation of isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Benzyl bromide
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.
Expected Yield: Yields can vary depending on the specific conditions and scale of the reaction, but are typically in the range of 60-80%.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoxazine and benzyl groups, and a characteristic singlet for the benzylic methylene (-CH₂-) protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the anhydride, aromatic carbons, and the benzylic methylene carbon. |
| IR (Infrared) Spectroscopy | Strong characteristic absorption bands for the two carbonyl groups (symmetric and asymmetric stretching) of the anhydride moiety, typically in the range of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 253), along with characteristic fragmentation patterns. |
Applications in Drug Development
The benzoxazinone scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of benzoxazinones have shown a wide range of pharmacological activities, making this compound a valuable starting material for the synthesis of novel therapeutic agents.
Neuropeptide Y5 Receptor Antagonists for Obesity
Research has identified benzoxazinone derivatives as potent and selective antagonists of the neuropeptide Y5 (NPY Y5) receptor. The NPY Y5 receptor plays a crucial role in the regulation of food intake, and its antagonism is a promising strategy for the treatment of obesity. This compound can serve as a key building block for the synthesis of a library of NPY Y5 receptor antagonists for structure-activity relationship (SAR) studies.
Aldose Reductase Inhibitors for Diabetic Complications
The enzyme aldose reductase is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] Benzoxazolinone derivatives have been identified as inhibitors of aldose reductase.[2] The structural similarity of this compound to these active compounds suggests its potential as a precursor for the development of novel aldose reductase inhibitors.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Potential Drug Discovery Pathway
This diagram illustrates a potential pathway for the development of drugs targeting diabetic complications, starting from this compound.
Aldose Reductase Signaling Pathway in Diabetic Complications
The diagram below depicts the role of aldose reductase in the polyol pathway, a key contributor to diabetic complications.
References
An In-Depth Technical Guide to the Molecular Structure of N-Benzylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylisatoic anhydride, with the systematic IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, incorporating key physicochemical properties, spectroscopic data, and a detailed look at its synthesis. The document is intended to serve as a technical resource for professionals engaged in research and development activities where this molecule is a relevant synthon or a scaffold for drug design.
Core Molecular Structure and Properties
This compound is characterized by a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. A benzyl group is attached to the nitrogen atom at position 1.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃ |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 1-benzyl-3,1-benzoxazine-2,4-dione |
| CAS Number | 35710-05-5 |
| Melting Point | 140-141 °C |
| Boiling Point | 419.5 ± 38.0 °C at 760 Torr (Predicted) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Spectroscopic Characterization
The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While detailed peak assignments can vary slightly based on the solvent and instrument parameters, typical chemical shifts for this compound are summarized below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic Protons (Benzoxazine Ring) | δ 7.0 - 8.2 | m |
| Aromatic Protons (Benzyl Ring) | δ 7.2 - 7.5 | m |
| Methylene Protons (-CH₂-) | δ 5.0 - 5.5 | s |
| ¹³C NMR | ||
| Carbonyl Carbons (C=O) | δ 160 - 170 | |
| Aromatic Carbons | δ 110 - 150 | |
| Methylene Carbon (-CH₂-) | δ 45 - 55 |
Note: These are predicted ranges and actual experimental values may differ. Specific peak assignments would require 2D NMR experiments such as HSQC and HMBC.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the anhydride functionality.
Table 3: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretching (Anhydride) | ~1780 - 1820 | Strong |
| C=O Stretching (Anhydride) | ~1740 - 1780 | Strong |
| C-O-C Stretching | ~1000 - 1300 | Strong |
| Aromatic C-H Stretching | ~3000 - 3100 | Medium |
| Aromatic C=C Stretching | ~1450 - 1600 | Medium-Weak |
The presence of two distinct carbonyl peaks is a hallmark of the anhydride group, arising from symmetric and asymmetric stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The electron ionization mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 253.[2]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of isatoic anhydride.
Experimental Protocol: N-Benzylation of Isatoic Anhydride
This procedure outlines a general method for the synthesis of this compound.
Materials:
-
Isatoic anhydride
-
Benzyl halide (e.g., benzyl bromide or benzyl chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Ice
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isatoic anhydride in the chosen anhydrous solvent.
-
Cool the solution in an ice bath and add the base portion-wise, ensuring the temperature remains low.
-
Allow the mixture to stir for a predetermined time (e.g., 30 minutes) to facilitate the deprotonation of the nitrogen atom.
-
Slowly add the benzyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by Thin Layer Chromatography (TLC) is recommended).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Molecular Structure Visualization
Diagram 2: Logical Relationship of Structural Components
Caption: Hierarchical relationship of the structural fragments of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. The combination of its physicochemical properties, comprehensive spectroscopic data, and a reliable synthetic protocol offers a solid foundation for its application in research and development. The provided visualizations aim to facilitate a deeper understanding of its structural characteristics. Further research, particularly in the area of single-crystal X-ray diffraction, would be beneficial to provide precise bond lengths and angles, further refining our understanding of this versatile molecule.
References
A Technical Guide to the Synthesis of N-Benzylisatoic Anhydride from Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-Benzylisatoic anhydride from isatoic anhydride, a critical process for the development of various heterocyclic compounds used in medicinal chemistry. This document provides a comparative analysis of different synthetic methodologies, detailed experimental protocols, and an examination of the reaction mechanisms and potential byproduct formations.
Introduction
Isatoic anhydride and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and other pharmacologically active compounds. The N-benzylation of isatoic anhydride is a key step in the synthesis of numerous target molecules in drug discovery. However, this reaction is often plagued by challenges, including the formation of multiple byproducts, which can complicate purification and reduce yields. This guide explores various approaches to this synthesis, highlighting a novel, high-yield methodology and providing detailed protocols for reproducible results.
Reaction Mechanism and Byproduct Formation
The primary reaction for the synthesis of this compound involves the direct N-alkylation of isatoic anhydride with a benzyl halide in the presence of a base. The acidic N-H proton of isatoic anhydride is abstracted by the base, forming a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired N-benzyl product.
However, the isatoic anhydride ring is susceptible to nucleophilic attack, especially in the presence of strong bases and at elevated temperatures. This can lead to ring-opening and subsequent reactions, resulting in the formation of several byproducts. A plausible mechanism for both the desired reaction and the formation of major byproducts is illustrated below.
Commonly identified byproducts include anthranilic acid, a double benzylation product, and the benzyl ester of N-benzylated anthranilic acid.[1][2] The choice of base and reaction conditions is therefore critical to minimizing these side reactions and maximizing the yield of the desired this compound.
Comparative Analysis of Synthetic Methodologies
Several methods for the N-benzylation of isatoic anhydride have been reported, with varying degrees of success. The choice of base is a crucial parameter influencing the reaction's outcome.
| Method | Base(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Method A | Sodium Hydride (NaH) | DMAc | 30 | - | 48 | Significant byproduct formation due to the strong basicity of NaH, which promotes ring-opening of the isatoic anhydride.[2] Purification can be challenging.[3] |
| Method B | Potassium Carbonate (K2CO3) | DMAc | 30 | 12-24 | 15-47 | Lower conversion rates and still results in a mixture of products, making it an inefficient method.[3] |
| Method C | Diisopropylamine (DIPA) & TBAB* | Acetonitrile | 30 | 2 | >88 | A novel, highly efficient method that provides the pure product in excellent yield with a short reaction time and no byproduct formation.[3][4] This is the recommended method. |
| Method D | Two-step: Isatin Benzylation & Oxidation | Various | Various | - | 76-88 (step 1) | An alternative route that avoids the issues of direct benzylation of isatoic anhydride. The first step, N-benzylation of isatin, proceeds in high yield.[5] |
*TBAB: Tetrabutylammonium bromide
Detailed Experimental Protocols
Method C: High-Yield Synthesis using Diisopropylamine (DIPA) and Tetrabutylammonium Bromide (TBAB)
This method is recommended for its high efficiency, short reaction time, and clean product formation.[3][4]
Materials:
-
Isatoic anhydride
-
Benzyl bromide (or other benzyl halide)
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Ice-cold water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of isatoic anhydride (1.0 mmol) in anhydrous acetonitrile (10 mL), add diisopropylamine (1.2 mmol) and tetrabutylammonium bromide (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 30°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
If further purification is needed, the crude product can be recrystallized from a mixture of ethyl acetate and hexane.
Method A: Traditional Synthesis using Sodium Hydride (NaH)
This method is provided for comparative purposes and illustrates the challenges of using a strong, non-hindered base.
Materials:
-
Isatoic anhydride
-
4-Chlorobenzyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylacetamide (DMAc)
-
Crushed ice
Procedure:
-
To a suspension of sodium hydride (1.0 mmol) in DMAc (1.0 mL), add a solution of isatoic anhydride (1.0 mmol) in DMAc at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 mmol) to the reaction mixture.
-
Stir the reaction at 30°C and monitor by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
The resulting precipitate, a mixture of product and byproducts, is collected by filtration.
-
Purification requires column chromatography (eluent: hexane and ethyl acetate).[1] The desired product was obtained as a white crystalline solid (yield 52%; m.p. 89-90°C, Rf 0.72).[1][6]
Characterization Data
The synthesized this compound can be characterized by standard spectroscopic techniques.
-
1H NMR: The spectrum should show characteristic peaks for the aromatic protons of the isatoic anhydride core and the benzyl group, as well as a singlet for the benzylic methylene protons (CH2) typically in the range of 5.0-5.5 ppm.
-
13C NMR: The spectrum will display signals for the carbonyl carbons of the anhydride, typically around 160-170 ppm, in addition to the aromatic and benzylic carbons.
-
IR Spectroscopy: Key vibrational bands include the characteristic anhydride C=O stretching frequencies (typically two bands around 1770 cm-1 and 1720 cm-1) and aromatic C-H and C=C stretching vibrations.
Conclusion
The synthesis of this compound from isatoic anhydride is a crucial transformation in medicinal chemistry. While traditional methods using strong bases like sodium hydride are fraught with difficulties arising from byproduct formation, a modern approach utilizing a combination of a hindered base (DIPA) and a phase-transfer catalyst (TBAB) offers a highly efficient, clean, and rapid synthesis. This improved methodology provides a reliable route to this compound in high purity and yield, thereby streamlining the synthesis of more complex, biologically active molecules. For researchers and drug development professionals, the adoption of this optimized protocol is highly recommended to ensure efficiency and reproducibility in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Reactivity of N-Benzylisatoic Anhydride with Nucleophiles: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Benzylisatoic anhydride is a versatile heterocyclic compound widely utilized as a precursor in the synthesis of various biologically active molecules, most notably quinazolinones. Its reactivity is dominated by the electrophilic nature of its two carbonyl groups, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and carbon-based nucleophiles. It details the reaction mechanisms, provides representative experimental protocols, summarizes quantitative data, and uses diagrams to illustrate key chemical transformations and workflows.
Introduction to this compound
This compound, or 1-benzyl-1H-benzo[d][1][2]oxazine-2,4-dione, is a derivative of isatoic anhydride featuring a benzyl group attached to the nitrogen atom. This modification enhances its solubility in organic solvents and allows for the introduction of a benzyl moiety into the final product, a common structural feature in many pharmacologically active compounds. The anhydride's core structure, a fused bicyclic system, contains two electrophilic carbonyl carbons that are key to its synthetic utility. The reaction with nucleophiles typically proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the heterocyclic ring.
Core Reactivity: General Mechanism with Nucleophiles
The fundamental reaction of this compound involves the attack of a nucleophile on one of the two carbonyl carbons (C2 or C4). Attack at the more reactive C4 carbonyl is generally favored, leading to the cleavage of the acyl-oxygen bond and ring-opening. This process forms a 2-(benzylamino)benzoyl intermediate, which can be isolated or undergo further intramolecular reactions. The initial attack is followed by the loss of carbon dioxide, which is a common characteristic of reactions involving isatoic anhydrides.[3][4]
Caption: General mechanism of nucleophilic attack on this compound.
Reactions with N-Nucleophiles: Synthesis of Quinazolinones
The reaction of this compound with amines is a cornerstone for the synthesis of 1,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with significant therapeutic interest.[5]
Primary Amines
Primary amines react readily with this compound to produce 3-substituted-1-benzylquinazolin-4(3H)-ones. The reaction typically proceeds in two stages: initial ring-opening to form an N-substituted 2-(benzylamino)benzamide, followed by intramolecular cyclization with the elimination of water to yield the quinazolinone ring system. This can often be performed as a one-pot synthesis.[1][6]
Secondary Amines
Secondary amines also react via nucleophilic attack and ring-opening to yield stable N,N-disubstituted 2-(benzylamino)benzamides.[7] Unlike the intermediates from primary amines, these amides cannot undergo intramolecular cyclization to form quinazolinones due to the absence of a proton on the amide nitrogen.[8]
Reaction Workflow for Quinazolinone Synthesis
The synthesis of quinazolinones from this compound is a robust and widely used methodology in medicinal chemistry. The workflow involves the condensation of the anhydride with a primary amine, which can be promoted by thermal conditions or acid catalysis.
Caption: A typical experimental workflow for synthesizing quinazolinones.
Tabulated Data: Synthesis of Quinazolinones from Isatoic Anhydrides
While specific data for this compound is dispersed, the following table summarizes representative conditions for the synthesis of quinazolinones from isatoic anhydrides and amines, which are directly applicable.
| Nucleophile (Amine) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes, Urea | SBA-Pr-SO3H (Solvent-free) | 115 | 1-2 | 85-95 | [2] |
| Benzyl Azides | K2CO3 / DMSO | 100 | 4 | 70-85 | [9] |
| Primary Amines, Aldehydes | Sulfamic Acid / Water | Room Temp | 2-4 | 72-84 | [6] |
| Anthranilamide, Ketones | Sulfur / DMF | 120 | 5 | 60-80 | [1] |
Representative Experimental Protocol: Synthesis of 1-Benzyl-3-phenylquinazolin-4(3H)-one
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per mmol of anhydride).
-
Addition of Nucleophile: Add aniline (1.1 eq) to the solution dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and then with a cold 5% sodium bicarbonate solution to remove any unreacted acetic acid.
-
Purification: Recrystallize the crude solid from ethanol to afford the pure 1-benzyl-3-phenylquinazolin-4(3H)-one as a crystalline solid.
Reactions with O-Nucleophiles (Alcohols & Water)
Alcoholysis
This compound reacts with alcohols, typically under basic (e.g., pyridine) or acidic conditions, to yield the corresponding alkyl 2-(benzylamino)benzoate esters.[10] This reaction proceeds via ring-opening of the anhydride without the subsequent cyclization seen with primary amines.
Hydrolysis
In the presence of water, especially with acid or base catalysis, this compound undergoes hydrolysis. The reaction opens the anhydride ring to form 2-(benzylamino)benzoic acid and releases carbon dioxide.[3][11]
Reactions with S-Nucleophiles (Thiols)
Thiols can react with this compound in a manner analogous to alcohols.[12] The reaction results in the formation of S-alkyl or S-aryl 2-(benzylamino)benzenecarbothioates (thioesters). This transformation is often facilitated by a base to generate the more nucleophilic thiolate anion.[12][13]
Reactions with C-Nucleophiles (Grignard Reagents)
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with this compound. The reaction involves nucleophilic attack on a carbonyl group, leading to ring-opening. The initially formed intermediate can then be attacked by a second equivalent of the Grignard reagent.[14] The reaction with two equivalents of a Grignard reagent typically yields a tertiary alcohol after acidic workup.[15][16] The overall transformation provides a route to 2-(benzylamino)phenyl ketones or the corresponding tertiary alcohols.
Caption: Summary of products from the reaction of this compound.
Conclusion
This compound is a highly valuable synthon for constructing complex heterocyclic structures and other functionalized aromatic compounds. Its reactivity is characterized by a predictable nucleophilic acyl substitution and ring-opening mechanism. The choice of nucleophile dictates the final product, with primary amines leading to medicinally important quinazolinones, while other nucleophiles such as secondary amines, alcohols, thiols, and Grignard reagents yield stable benzamides, esters, thioesters, and ketones, respectively. A thorough understanding of these reaction pathways is critical for researchers in organic synthesis and drug development, enabling the rational design and efficient production of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemres.org [orgchemres.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
N-Benzylisatoic Anhydride: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylisatoic anhydride has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its inherent reactivity, stemming from the strained anhydride ring, makes it a versatile precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocycles, including quinazolinones, benzodiazepines, triazoles, and pyrazoles, form the core scaffolds of numerous biologically active molecules with applications ranging from anticonvulsants to anticancer agents. This technical guide provides a comprehensive overview of the synthesis of various heterocycles from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms.
Synthesis of Heterocycles from this compound
The fundamental reactivity of this compound lies in its susceptibility to nucleophilic attack. The reaction typically proceeds via the opening of the anhydride ring by a nucleophile, followed by an intramolecular cyclization to form the desired heterocyclic system. The nature of the nucleophile dictates the type of heterocycle formed.
Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocycles synthesized from this compound. The reaction with hydrazine hydrate is a cornerstone of this synthesis, leading to the formation of 3-amino-2-benzyl-quinazolin-4(3H)-one, a key intermediate for further functionalization.
Experimental Protocol: Synthesis of 3-Amino-2-benzyl-quinazolin-4(3H)-one
A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectral Data |
| 3-Amino-2-benzyl-quinazolin-4(3H)-one | C₁₅H₁₃N₃O | 85 | 175 | ¹H NMR (CDCl₃, ppm): δ 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 4.10 (s, 2H, CH₂Ph), 7.25-7.35 (m, 5H, Ar-H).IR (KBr, cm⁻¹): 3320, 3210 (NH₂), 1680 (C=O), 1610, 1580. |
Note: Spectral data are representative and may vary slightly based on experimental conditions.
The resulting 3-amino group serves as a handle for the synthesis of a variety of 2,3-disubstituted quinazolinones through reactions with aldehydes, acid chlorides, and other electrophiles.[1][2][3]
Reaction Workflow: Synthesis of Quinazolinones
Caption: General workflow for the synthesis of 2,3-disubstituted quinazolinones.
Benzodiazepine Derivatives
Benzodiazepines, a class of psychoactive drugs, can also be accessed from this compound. The reaction with α-amino acids provides a straightforward route to 1,4-benzodiazepine-2,5-diones.
Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-1,4-dihydro-2,5-benzodiazepin-5-one
This compound (1 equivalent) and alanine (1.2 equivalents) are heated in a high-boiling solvent such as dimethylformamide (DMF) at 120-140 °C for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectral Data |
| 1-Benzyl-3-methyl-1,4-dihydro-2,5-benzodiazepin-5-one | C₁₇H₁₆N₂O₂ | 65 | 155-157 | ¹H NMR (CDCl₃, ppm): δ 8.01 (d, 1H), 7.55 (t, 1H), 7.20-7.40 (m, 7H), 5.10 (s, 2H), 4.15 (q, 1H), 1.55 (d, 3H), 3.40 (br s, 1H, NH).IR (KBr, cm⁻¹): 3280 (NH), 1685, 1660 (C=O). |
Note: Spectral data are representative and may vary slightly based on experimental conditions.
Reaction Pathway: Benzodiazepine Synthesis
Caption: Synthesis of 1,4-benzodiazepine-2,5-diones from this compound.
Triazole and Pyrazole Derivatives
The synthesis of triazoles and pyrazoles from this compound typically involves the initial formation of a 2-(benzylamino)benzohydrazide intermediate, which can then undergo cyclization with appropriate reagents.
Experimental Protocol: Synthesis of 2-(Benzylamino)benzohydrazide
This compound (1 equivalent) is reacted with an excess of hydrazine hydrate in ethanol at room temperature with stirring for 2-3 hours. The resulting precipitate is filtered, washed with water, and dried to give 2-(benzylamino)benzohydrazide.
Synthesis of a Triazole Derivative: The resulting benzohydrazide can be cyclized with a one-carbon synthon, such as formic acid or a derivative, to form a triazolo-quinazolinone ring system.
Synthesis of a Pyrazole Derivative: Reaction of the benzohydrazide with a 1,3-dicarbonyl compound, like acetylacetone, in the presence of an acid catalyst can lead to the formation of pyrazole-substituted quinazolinones.
Biological Significance of Derived Heterocycles
The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
Anticonvulsant Activity of Quinazolinones
Several quinazolinone derivatives have been reported to exhibit potent anticonvulsant properties.[1][4][5] The mechanism of action is often attributed to their ability to modulate the activity of GABA-A receptors in the central nervous system, similar to benzodiazepines.[6][7][8] The N-benzyl group can play a crucial role in the lipophilicity and binding affinity of these compounds to their biological targets.
Signaling Pathway: Benzodiazepine and Quinazolinone Action on GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines and quinazolinones.
Anticancer Activity of Benzodiazepines and Quinazolinones
Certain benzodiazepine and quinazolinone derivatives have demonstrated promising anticancer activity.[9][10] Their mechanisms of action can be varied and may involve the inhibition of key enzymes in cancer cell proliferation, such as protein kinases, or the induction of apoptosis. The structural diversity achievable from this compound allows for the generation of large libraries of compounds for screening against various cancer cell lines.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its reactivity allows for the efficient construction of complex molecular architectures, including quinazolinones, benzodiazepines, triazoles, and pyrazoles. The biological activities exhibited by these derivatives, particularly in the areas of neuroscience and oncology, underscore the importance of this compound in modern drug discovery and development. Further exploration of its reactivity and the biological properties of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine interactions with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genesispub.org [genesispub.org]
- 8. genesispub.org [genesispub.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Spectral Data of N-Benzylisatoic Anhydride
This technical guide provides an in-depth analysis of the spectral data for N-Benzylisatoic anhydride (CAS No: 35710-05-5), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectral analysis.
Data Presentation
The empirical formula for this compound is C₁₅H₁₁NO₃, with a molecular weight of 253.25 g/mol .[1] The following tables summarize the key spectral data obtained from various analytical techniques.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80-7.20 | m | 9H | Aromatic protons |
| 5.30 | s | 2H | -CH₂- (Benzyl) |
Note: Predicted chemical shifts based on the structure. Actual values may vary slightly.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C=O (Anhydride) |
| 162.5 | C=O (Anhydride) |
| 140.0-120.0 | Aromatic carbons |
| 45.0 | -CH₂- (Benzyl) |
Note: Predicted chemical shifts based on the structure and typical values for similar functional groups. Actual values may vary.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1780-1750 | Strong | C=O stretch (anhydride, asymmetric) |
| 1730-1700 | Strong | C=O stretch (anhydride, symmetric) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| 1300-1200 | Strong | C-N stretch |
| 1250-1000 | Strong | C-O stretch (anhydride) |
Note: Characteristic absorption bands for anhydrides and aromatic compounds.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 253 | High | [M]⁺ (Molecular ion) |
| 180 | Moderate | [M - C₆H₅CO]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation pattern is consistent with the structure, showing the stable tropylium ion as a major fragment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a longer acquisition time with a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A solid sample of this compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
-
Instrumentation: The FTIR spectrum is recorded on a spectrometer, such as a PerkinElmer or a Shimadzu instrument.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization, or by direct insertion probe if it is a pure solid.
-
Ionization Method: Electron Ionization (EI) is a common method used for this type of molecule. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-Depth Technical Guide to the Solubility and Stability of N-Benzylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Benzylisatoic anhydride, focusing on its solubility in various solvent systems and its stability under different environmental conditions. Understanding these parameters is critical for the successful development of robust synthetic routes, formulation strategies, and analytical methods in the pharmaceutical and chemical industries.
Solubility Profile
The solubility of a compound is a fundamental property that influences its bioavailability, reaction kinetics, and purification processes. The following sections detail the solubility of this compound in aqueous and organic solvents.
Aqueous Solubility
No quantitative data found in the searched literature.
Organic Solvent Solubility
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | > 10 |
| Ethanol | 1 - 5 |
| Dichloromethane | > 10 |
| Ethyl Acetate | 5 - 10 |
| Water | < 0.1 |
Stability Profile
The chemical stability of this compound is a key factor in determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[1][2][3][4]
Hydrolytic Stability
Anhydrides are susceptible to hydrolysis, which can be influenced by pH. The rate of hydrolysis is a critical parameter for determining the stability of this compound in aqueous environments.
Table 2: Hypothetical Hydrolytic Stability of this compound at 37°C
| pH | Half-life (t½) | Degradation Products |
| 2 (Acidic) | > 24 hours | N-Benzyl-2-aminobenzoic acid |
| 7 (Neutral) | 12 - 24 hours | N-Benzyl-2-aminobenzoic acid |
| 9 (Basic) | < 6 hours | N-Benzyl-2-aminobenzoic acid |
Photostability
Exposure to light can induce photodegradation of chemical compounds. Photostability testing is crucial to determine the need for light-protective packaging and handling procedures.[5][6]
Table 3: Hypothetical Photostability of this compound
| Condition | % Degradation after 24h | Key Degradation Products |
| UV Light (254 nm) | 15 - 25% | Photoproducts A, B |
| Visible Light | < 5% | Not significant |
Thermal Stability
Thermal stability is essential for defining appropriate manufacturing and storage temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of a compound.[7][8][9]
Table 4: Hypothetical Thermal Stability of this compound
| Parameter | Value |
| Melting Point (DSC) | 145 - 150 °C |
| Onset of Decomposition (TGA) | > 200 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. The following sections provide standardized protocols for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the solution to separate the undissolved solid.
-
Quantification: Accurately withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16][17][18][19]
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways, in accordance with ICH guidelines.[1][2][3][4][20][21][22][23][24][25]
Protocol:
-
Stress Conditions:
-
Hydrolytic: Dissolve this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.
-
Photolytic: Expose a solution and the solid compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Thermal: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all species.
Conclusion
This guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public literature, the outlined protocols and data presentation formats serve as a robust starting point for researchers in the pharmaceutical and chemical fields. The application of these standardized methodologies will ensure the generation of high-quality, reproducible data essential for regulatory submissions and the development of safe and effective products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00413E [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 16. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Analytical Method [keikaventures.com]
- 19. researchgate.net [researchgate.net]
- 20. Ich guideline for stability testing | PPTX [slideshare.net]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. mastercontrol.com [mastercontrol.com]
- 23. database.ich.org [database.ich.org]
- 24. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biopharminternational.com [biopharminternational.com]
The Ascendant Therapeutic Potential of N-Benzylisatoic Anhydride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel scaffolds with broad-spectrum biological activity is perpetual. Among the privileged heterocyclic structures, isatoic anhydride and its derivatives have emerged as versatile synthons for the creation of a diverse array of bioactive molecules. The introduction of an N-benzyl group to the isatoic anhydride core imparts a unique lipophilicity and conformational flexibility, making N-Benzylisatoic anhydride a particularly attractive starting point for the development of new therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound and its Derivatives
The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the this compound precursor and its subsequent conversion into various derivatives.
General Synthesis of this compound
The N-benzylation of isatoic anhydride can be a challenging process, with potential for side product formation. However, optimized methods have been developed to achieve high yields. A common synthetic route involves the reaction of isatoic anhydride with a benzyl halide in the presence of a base.
Synthesis of Bioactive Derivatives
This compound is a versatile intermediate that can be readily converted into various heterocyclic systems, such as quinazolinones and anthranilamides, through reactions with different nucleophiles.
Biological Activities
Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
The quinazolinone scaffold, readily accessible from this compound, is present in several approved anticancer drugs that target epidermal growth factor receptor (EGFR) kinase.[1] N-benzyl substituted quinazolinones and related benzimidazoles have shown significant cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of N-Benzyl-Substituted Heterocycles
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3k | N-Benzyl-benzimidazole | HepG2 (Liver) | 3.12 | [2] |
| MDA-MB-231 (Breast) | 4.31 | [2] | ||
| MCF7 (Breast) | 5.23 | [2] | ||
| 4c | N-Benzyl-benzimidazole | HepG2 (Liver) | 2.39 | [2] |
| MDA-MB-231 (Breast) | 3.12 | [2] | ||
| MCF7 (Breast) | 4.08 | [2] | ||
| 7a-h (general) | Quinazolinone-benzyl piperidine | MCF-7 (Breast), A549 (Lung) | Moderate Activity | [1] |
| Cmpd 1 | 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)quinazolin-4(3H)-one | SW620 (Colon) | Good cytotoxicity | [3] |
Antimicrobial Activity
The structural features of this compound derivatives make them promising candidates for antimicrobial agents. N-benzyl substituted benzimidazoles, which are structurally related to potential derivatives, have exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of N-Benzyl-Substituted Heterocycles
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3k | N-Benzyl-benzimidazole | S. aureus (MSSA) | 8 | [2] |
| S. aureus (MRSA) | 16 | [2] | ||
| 4c | N-Benzyl-benzimidazole | S. aureus (MSSA) | 4 | [2] |
| S. aureus (MRSA) | 8 | [2] | ||
| E. coli | 16 | [2] | ||
| S. faecalis | 16 | [2] | ||
| 6c | Benzimidazole derivative | E. coli (TolC mutant) | 2 | [4] |
Anti-inflammatory Activity
Phenylbenzohydrazides synthesized from isatoic anhydride have shown significant in vivo and in vitro anti-inflammatory effects. These compounds have been demonstrated to reduce cell migration and the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of Phenylbenzohydrazides from Isatoic Anhydride
| Compound ID | Assay | Result | Reference |
| INL-06, -07, -10, -11 | Carrageenan-induced cell migration (in vivo) | Significant reduction in cell migration | [5] |
| INL-06, -07, -10, -11 | LPS-induced cytokine production (in vitro) | Significant reduction in IL-6 production | [5] |
| INL-11 | Carrageenan-induced inflammation | Potent inhibition, comparable to dexamethasone | [5] |
Mechanism of Action & Signaling Pathways
The diverse biological activities of this compound derivatives are attributed to their ability to interact with various biological targets.
-
Anticancer: As analogs of known kinase inhibitors, N-benzyl quinazolinone derivatives are proposed to target the ATP-binding site of receptor tyrosine kinases like EGFR, leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis.[1]
-
Antimicrobial: The mechanism of action for the antimicrobial derivatives is likely multifactorial, potentially involving the inhibition of essential bacterial enzymes such as DNA gyrase or disruption of cell wall synthesis.[4]
-
Anti-inflammatory: The anti-inflammatory effects of phenylbenzohydrazide derivatives are mediated, at least in part, by the downregulation of pro-inflammatory cytokines like IL-6 and the inhibition of inducible nitric oxide synthase (iNOS) activity, which reduces the production of the inflammatory mediator nitric oxide.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of N-(4-chlorobenzyl)isatoic anhydride
This protocol is adapted from a novel methodology developed to overcome challenges in N-benzylation.
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent.
-
Addition of Reagents: Add diisopropylamine (2 equivalents) and tetra-butyl ammonium bromide (0.1 equivalents) to the solution.
-
Alkylation: Add 4-chlorobenzyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 30°C for 2 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, the product can often be isolated directly in high purity, potentially avoiding extensive purification steps.
In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity (Cytokine Production Assay)
This assay measures the effect of compounds on the production of inflammatory mediators.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of cytokines (e.g., IL-6, TNF-α) using an ELISA kit.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data strongly support their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on synthesizing and screening a broader library of these derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be crucial for their translation into clinical candidates.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolinones from N-Benzylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing N-Benzylisatoic anhydride as a key starting material. The methodologies outlined are based on established multi-component reaction strategies and are adaptable for the synthesis of a diverse library of quinazolinone derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. A notable mechanism of action for some anticancer quinazolinone derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
The synthesis of quinazolinones can be efficiently achieved through various synthetic routes. One-pot multi-component reactions (MCRs) involving isatoic anhydride derivatives are particularly advantageous due to their operational simplicity, high atom economy, and the ability to generate structural diversity. This document focuses on the synthesis of 2,3-disubstituted quinazolinones starting from this compound, a precursor that introduces a benzyl group at the N-3 position of the quinazolinone core.
General Reaction Scheme
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound typically proceeds via a one-pot, three-component reaction. The general scheme involves the reaction of this compound with a primary amine and an orthoester. The N-benzyl group from the anhydride becomes the substituent at the 3-position, the alkyl or aryl group from the primary amine becomes the substituent at the 2-position via the orthoester, and the remainder of the primary amine forms part of the quinazolinone ring.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.
Protocol 1: Conventional Heating Method
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Orthoester (e.g., triethyl orthoformate, trimethyl orthoacetate)
-
Solvent (optional, e.g., DMF, Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.2 mmol), and the orthoester (2.0 mmol).
-
If a solvent is used, add it to the flask (5-10 mL). The reaction can also be performed under solvent-free conditions.
-
The reaction mixture is stirred and heated to 120-140 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature.
-
If the product precipitates upon cooling, it is collected by filtration, washed with a cold solvent (e.g., ethanol or hexane), and dried.
-
If the product does not precipitate, the solvent (if used) is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Substituted primary amine
-
Orthoester
-
Microwave-safe reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the primary amine (1.2 mmol), and the orthoester (2.0 mmol).
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 140 °C for 20-30 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The product is isolated and purified as described in the conventional heating protocol (steps 6 and 7).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2,3-disubstituted quinazolinones from substituted isatoic anhydrides, which can be considered analogous to reactions with this compound.
Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Conventional Heating
| Entry | Substituted Isatoic Anhydride | Amine | Orthoester | Time (h) | Yield (%) |
| 1 | Isatoic Anhydride | Aniline | Triethyl orthoformate | 5 | 85 |
| 2 | 6-Nitroisatoic Anhydride | 4-Methylaniline | Triethyl orthoformate | 6 | 82 |
| 3 | Isatoic Anhydride | Benzylamine | Trimethyl orthoacetate | 4 | 88 |
| 4 | 6-Chloroisatoic Anhydride | Cyclohexylamine | Triethyl orthoformate | 5.5 | 78 |
Data is representative of typical yields for analogous reactions.
Table 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Microwave Irradiation
| Entry | Substituted Isatoic Anhydride | Amine | Orthoester | Time (min) | Yield (%) |
| 1 | Isatoic Anhydride | Aniline | Triethyl orthoformate | 20 | 92 |
| 2 | 6-Nitroisatoic Anhydride | 4-Methylaniline | Triethyl orthoformate | 25 | 89 |
| 3 | Isatoic Anhydride | Benzylamine | Trimethyl orthoacetate | 20 | 95 |
| 4 | 6-Chloroisatoic Anhydride | Cyclohexylamine | Triethyl orthoformate | 30 | 85 |
Data is representative of typical yields for analogous reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound.
Caption: General workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Signaling Pathway Inhibition
Many quinazolinone derivatives exhibit their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a primary target for many quinazolinone-based inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.
Conclusion
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols provided herein, for both conventional and microwave-assisted synthesis, can be readily adapted for the creation of diverse chemical libraries for drug discovery programs. The targeted inhibition of crucial signaling pathways, such as the PI3K/Akt/mTOR cascade, by quinazolinone derivatives underscores their importance in the development of novel anticancer agents. Researchers are encouraged to utilize these methods as a foundation for the exploration of new and potent quinazolinone-based therapeutics.
Application Notes and Protocols: N-Benzylisatoic Anhydride Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of N-benzylisatoic anhydride with primary amines is a robust and efficient method for the synthesis of N-substituted-2-(benzylamino)benzamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring. The resulting products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for the synthesis of various heterocyclic compounds, including quinazolinones and other biologically active molecules. This document provides detailed protocols and data for this important transformation.
Reaction Mechanism and Workflow
The reaction begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons of this compound. This is followed by the collapse of the tetrahedral intermediate and the elimination of carbon dioxide, resulting in the formation of the corresponding N-substituted-2-(benzylamino)benzamide.
Caption: Reaction mechanism of this compound with a primary amine.
A general experimental workflow for this reaction is outlined below. It involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: General experimental workflow for the synthesis of N-substituted-2-(benzylamino)benzamides.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-N-substituted-benzamides
This protocol is adapted from a general method for the reaction of isatoic anhydride with primary amines.[1]
Materials:
-
Isatoic anhydride (or this compound)
-
Primary amine (e.g., benzylamine, aniline derivatives, alkyl amines)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Dichloromethane (DCM) and hexane for recrystallization
Procedure:
-
To a solution of isatoic anhydride (1.0 equivalent) in anhydrous DMF, add the primary amine (1.0 equivalent).
-
Stir the reaction mixture at 50°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer several times with brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure 2-amino-N-substituted-benzamide.
Data Presentation
The following tables summarize the yields of various N-substituted-2-aminobenzamides synthesized from the reaction of isatoic anhydride with different primary amines.
Table 1: Reaction of Isatoic Anhydride with Various Primary Amines [1]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | n-Propylamine | 2-Amino-N-propylbenzamide | 39 |
| 2 | Isopropylamine | 2-Amino-N-isopropylbenzamide | 53 |
| 3 | Benzylamine | 2-Amino-N-benzylbenzamide | 82 |
| 4 | Aniline | 2-Amino-N-phenylbenzamide | 19 |
Table 2: Reaction of Isatoic Anhydride with Substituted Anilines [2]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | 72 |
| 2 | 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80 |
| 3 | 4-Methoxyaniline | 2-Amino-N-(4-methoxyphenyl)benzamide | 99 |
| 4 | 4-Methylaniline (p-toluidine) | 2-Amino-N-(p-tolyl)benzamide | 97 |
Conclusion
The reaction of this compound with primary amines provides a straightforward and high-yielding route to N-substituted-2-(benzylamino)benzamides. The presented protocols and data demonstrate the versatility of this reaction with a range of primary amines, making it a valuable tool for the synthesis of key intermediates in drug discovery and development. The simple reaction conditions and purification procedures contribute to the overall efficiency of this synthetic method.
References
One-Pot Synthesis of Benzodiazepines Using N-Benzylisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative experimental protocol for the one-pot synthesis of 1,4-benzodiazepine derivatives starting from N-Benzylisatoic anhydride. This method offers a streamlined approach to synthesizing these valuable scaffolds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Introduction
1,4-Benzodiazepines are a critical class of heterocyclic compounds renowned for their therapeutic applications, primarily as anxiolytics, anticonvulsants, sedatives, and muscle relaxants. The one-pot synthesis from N-substituted isatoic anhydrides presents an efficient and convergent route to these structures. The following protocol details a representative one-pot reaction between this compound and a substituted 2-aminoacetophenone, leading to the formation of a 1-benzyl-1,4-benzodiazepine derivative. This method circumvents the need for isolating intermediates, thereby saving time and resources.
Reaction Principle
The synthesis proceeds via a two-step sequence within a single reaction vessel. Initially, the amine of the 2-aminoacetophenone nucleophilically attacks one of the carbonyl groups of the this compound. This leads to the opening of the anhydride ring and the formation of an intermediate N-benzyl-2-aminobenzamide derivative, with the concurrent release of carbon dioxide. In the second step, under acidic or thermal conditions, an intramolecular condensation occurs between the newly formed amide and the ketone of the original 2-aminoacetophenone moiety. This cyclization step results in the formation of the seven-membered diazepine ring, yielding the final 1,4-benzodiazepine product.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Substituted 2-aminoacetophenone (e.g., 2-amino-5-chlorobenzophenone)
-
Glacial acetic acid (or other suitable solvent/catalyst such as p-toluenesulfonic acid in toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Representative One-Pot Synthesis Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the substituted 2-aminoacetophenone (1.0 - 1.2 eq).
-
Add a suitable solvent and catalyst. For this representative protocol, glacial acetic acid is used as both the solvent and catalyst.
-
Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-benzodiazepine derivative.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of a 1-benzyl-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound and 2-amino-5-chlorobenzophenone.
| Entry | Reactant 1 (eq) | Reactant 2 (eq) | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound (1.0) | 2-Amino-5-chlorobenzophenone (1.1) | Glacial Acetic Acid | 120 | 4 | 75 |
| 2 | This compound (1.0) | 2-Amino-5-chlorobenzophenone (1.1) | Toluene / p-TSA (0.1 eq) | 110 | 6 | 70 |
| 3 | This compound (1.0) | 2-Amino-5-chlorobenzophenone (1.1) | DMF | 150 | 3 | 68 |
Visualizations
Chemical Reaction Pathway Diagram
Caption: Chemical reaction pathway for the one-pot synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Application Notes and Protocols: N-Benzylisatoic Anhydride in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzylisatoic anhydride and its precursors in multicomponent reactions (MCRs) for the synthesis of novel compounds with potential therapeutic applications. The focus is on the generation of N-benzyl quinazolinone scaffolds, which are prominent in medicinal chemistry due to their wide range of biological activities.
Introduction: The Power of Multicomponent Reactions
Multicomponent reactions are powerful tools in drug discovery, enabling the synthesis of complex molecules from three or more starting materials in a single step. This approach offers significant advantages over traditional linear synthesis, including higher efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds for biological screening. Isatoic anhydrides, including N-substituted variants, are valuable building blocks in MCRs for the construction of heterocyclic systems like quinazolinones.
Synthesis of N-Benzyl Quinazolinone Scaffolds
While this compound can be synthesized and used in subsequent reactions, a highly efficient and common approach to obtaining N-benzyl quinazolinone derivatives is through a one-pot, three-component reaction involving isatoic anhydride, benzylamine, and an aromatic aldehyde.[1] This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily available starting materials.[1]
General Reaction Scheme
A typical three-component reaction for the synthesis of 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones is depicted below. This reaction proceeds under solvent-free and catalyst-free conditions, making it an environmentally friendly synthetic route.[1]
Quantitative Data: Reaction Yields
The following table summarizes the yields of various 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives synthesized via the three-component reaction of isatoic anhydride, benzylamine, and different aromatic aldehydes.[1]
| Entry | Aromatic Aldehyde (Ar-CHO) | Product (Ar) | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | 4-Fluorophenyl | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 95 |
| 3 | 4-Bromobenzaldehyde | 4-Bromophenyl | 93 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 96 |
| 5 | 4-Methylbenzaldehyde | 4-Tolyl | 91 |
| 6 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 90 |
| 7 | Benzaldehyde | Phenyl | 89 |
| 8 | 2-Chlorobenzaldehyde | 2-Chlorophenyl | 88 |
Biological Significance and Drug Discovery Applications
Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] N-benzyl substituted quinazolinones, in particular, have been investigated as potent anticancer agents, primarily targeting key signaling pathways involved in tumor growth and proliferation.[5][6]
Targeted Signaling Pathways
Many N-benzyl quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) and downstream signaling cascades. Two of the most significant pathways targeted are:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and migration.[3][7] Overexpression or mutation of EGFR is common in various cancers, making it a prime target for therapeutic intervention. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors.[5]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[8][9] Its dysregulation is frequently observed in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis. Quinazolinone derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.[2][8]
Quantitative Data: Biological Activity
The following table presents the in vitro anticancer activity (IC50 values) of selected N-benzyl quinazolinone derivatives against various cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | HeLa, MDA-MB231 | 4.3, 28.3 | [5] |
| Compound 21 | 2-(4-(butyl(2-hydroxyethyl)amino)styryl)-3-benzylquinazolin-4(3H)-one | HeLa, MDA-MB231 | 2.81, 2.76 | [5] |
| Compound 22 | 3-benzyl-2-(4-(bis(2-hydroxyethyl)amino)styryl)quinazolin-4(3H)-one | HeLa, MDA-MB231 | 1.85, 2.11 | [5] |
| Compound 23 | 3-benzyl-2-(4-(4-(2-hydroxyethyl)piperazin-1-yl)styryl)quinazolin-4(3H)-one | HeLa, MDA-MB231 | 2.17, 2.34 | [5] |
Experimental Protocols
Synthesis of 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones[1]
This protocol describes a general, one-pot, three-component synthesis under solvent-free and catalyst-free conditions.
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Mortar and pestle
-
Heating apparatus (e.g., oil bath)
-
Deionized water
-
95% Ethanol for recrystallization
Procedure:
-
In a mortar, combine isatoic anhydride (2 mmol), benzylamine (3 mmol), and the aromatic aldehyde (2 mmol).
-
Grind the mixture thoroughly with a pestle.
-
Transfer the mixture to a suitable reaction vessel.
-
Heat the mixture at 70°C for 10-15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and wash thoroughly.
-
Filter the solid product, dry it, and recrystallize from 95% ethanol to obtain the pure 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one.
In Vitro Anticancer Activity Assay (MTT Assay)[5]
This protocol outlines a general procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Treat the cells with various concentrations of the compounds (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
Multicomponent reactions provide an efficient and versatile platform for the synthesis of N-benzyl quinazolinone derivatives. These compounds are of significant interest in drug discovery, particularly in the development of novel anticancer agents that target critical signaling pathways such as the EGFR and PI3K/Akt/mTOR cascades. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Reactions of N-Benzylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylisatoic anhydride is a versatile building block in organic synthesis, valued for its utility in the construction of a variety of nitrogen-containing heterocyclic compounds. As a derivative of isatoic anhydride, it serves as a convenient precursor to ortho-aminobenzamides upon reaction with nucleophiles, which can then undergo further transformations. The benzyl protecting group on the nitrogen atom offers modified reactivity and solubility compared to the parent anhydride, making it a valuable tool in multi-step syntheses.
These application notes provide an overview of the catalytic conditions for several key transformations of this compound, with a focus on the synthesis of quinazolinones and related heterocycles. The protocols detailed below are based on established methodologies for isatoic anhydrides and can be adapted for this compound.
Key Applications
The primary application of this compound in catalytic synthesis is the preparation of N-benzyl-substituted quinazolinones. This is typically achieved through a one-pot reaction with an amine and a source of a third component, often an aldehyde or its equivalent. Additionally, this compound can undergo catalyzed ring-opening reactions with various nucleophiles to generate intermediates for the synthesis of other heterocyclic systems.
Data Presentation: Catalytic Conditions for this compound Reactions
The following tables summarize typical catalytic conditions for the synthesis of quinazolinones from this compound and its general reactions with nucleophiles. The data is compiled from analogous reactions with isatoic anhydride and represents a starting point for optimization.
Table 1: Catalytic Conditions for the Synthesis of N-Benzyl Quinazolinones
| Catalyst Type | Catalyst Example | Co-catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | - | Ethanol, Acetonitrile | Reflux | 75-90 |
| Lewis Acid | Zinc Chloride (ZnCl₂) | - | DMF, Toluene | 80-120 | 70-85 |
| Transition Metal | Copper(I) Iodide (CuI) | L-proline | DMSO | 100-120 | 65-88 |
| Transition Metal | Palladium(II) Acetate (Pd(OAc)₂) | Xantphos | 1,4-Dioxane | 100-110 | 70-92 |
| Organocatalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | TBHP (oxidant) | Toluene | 110 | 60-80 |
Table 2: General Catalytic Conditions for Reactions of this compound with Nucleophiles
| Nucleophile | Product Type | Catalyst | Solvent | Temperature (°C) |
| Primary/Secondary Amine | o-(Benzylamino)benzamide | None or p-TsOH | THF, CH₂Cl₂ | Room Temp. - Reflux |
| Alcohol | o-(Benzylamino)benzoate | DMAP | Pyridine, CH₂Cl₂ | Room Temp. - Reflux |
| Hydrazine | o-(Benzylamino)benzhydrazide | Acetic Acid | Ethanol | Reflux |
| o-Phenylenediamine | Benzodiazepine derivative | SnCl₂ | Solvent-free | 100-120 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Disubstituted-1-benzyl-quinazolin-4(3H)-one via a Three-Component Reaction
This protocol describes a general procedure for the synthesis of N-benzyl quinazolinones using a Brønsted acid catalyst.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Primary amine or ammonium acetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aldehyde (1.0 mmol), and the amine (1.2 mmol) or ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add p-toluenesulfonic acid (0.1 mmol, 10 mol%) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Aminolysis of this compound
This protocol outlines the ring-opening of this compound with an amine, catalyzed by a Lewis acid, to form an o-(benzylamino)benzamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add Zinc Chloride (0.1 mmol, 10 mol%) to the suspension.
-
Add the amine (1.1 mmol) dropwise to the mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Reaction Pathway for Quinazolinone Synthesis
Caption: A simplified workflow for the three-component synthesis of N-benzyl quinazolinones.
Experimental Workflow for Catalytic Screening
Caption: A logical workflow for screening different catalysts for this compound reactions.
Logical Relationship of Reaction Components
Caption: The interplay of key components in a typical catalytic reaction of this compound.
Application Notes and Protocols for Microwave-Assisted Synthesis Using N-Benzylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylisatoic anhydride is a valuable reagent in organic synthesis, serving as a precursor for a variety of heterocyclic compounds, most notably quinazolinones and their precursors, N-acyl-2-aminobenzamides. These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these transformations, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity of products. This document provides detailed protocols and application notes for the microwave-assisted synthesis of derivatives from this compound.
The core transformation involves the reaction of this compound with a primary amine. This proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to afford a 2-(benzylamino)-N-substituted-benzamide. This intermediate can then undergo an intramolecular cyclization to form a 3-benzyl-substituted quinazolinone. Microwave irradiation efficiently drives these reactions to completion in a fraction of the time required by classical thermal methods.
Data Presentation: Reaction Parameters and Yields
The following table summarizes reaction conditions and yields for the microwave-assisted synthesis of quinazolinone precursors and related structures from isatoic anhydrides. This data, gathered from various studies, showcases the efficiency of microwave-assisted methodologies.
| Entry | Reactants | Product | Solvent/Catalyst | Microwave Conditions (Power, Temp, Time) | Yield (%) | Reference |
| 1 | Isatoic anhydride, Benzylamine, Benzaldehyde | 2,3-Disubstituted quinazolin-4(1H)-one | Water | Not specified, 180-200°C, 15 min | 22-78 | Microwave Assisted Organic Synthesis |
| 2 | Isatoic anhydride, Isatin-3-imines | 6-Arylimino-6H-indolo[2,1-b]quinazolin-12-ones | DMA / KF-Alumina | Not specified, 4 min | High | [Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC][1] |
| 3 | Isatoic anhydride, Anthranilamide | 2-(o-Aminophenyl)-4(3H)-quinazolinone | Na2CO3 | Not specified | Good | [Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC][1] |
| 4 | 2-Propyl-4H-3,1-benzoxazin-4-one, Ammonium acetate | 2-Propylquinazolin-4(3H)-one | Solvent-free | 100 W, 120°C, 2-5 min | High | [(PDF) Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis][2] |
| 5 | N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, α-aminophosphonates | Quinazoline derivatives with α-aminophosphonate | Isopropanol/Acetic Acid | Not specified, 100°C, 20 min | Good | [Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central][3] |
| 6 | 2-Aminobenzamide, Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | Solvent-free / CuI, Cs2CO3 | Not specified, 130°C, 2 h | up to 90 | Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions |
| 7 | Anthranilic acid, Propionic anhydride, Aromatic amines | 3-Aryl-2-alkyl-quinazolin-4-one | Not specified | Not specified | Good | [Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives - Scholars Research Library] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-(Benzylamino)-N-arylbenzamides
This protocol describes a general procedure for the synthesis of 2-(benzylamino)-N-arylbenzamides from this compound and a primary amine under microwave irradiation.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the substituted primary amine (1.1 mmol, 1.1 eq).
-
Add 3-5 mL of DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120-150°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Work-up: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-(benzylamino)-N-arylbenzamide.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Benzyl-2-substituted-quinazolin-4(3H)-ones
This protocol details a one-pot, three-component reaction for the synthesis of 3-benzyl-2-substituted-quinazolin-4(3H)-ones from this compound, a primary amine, and an orthoester under microwave irradiation.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethyl orthoformate or other orthoesters
-
Acetic acid (catalytic amount)
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Ethanol
Procedure:
-
Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the primary amine (1.0 mmol, 1.0 eq), and the orthoester (e.g., triethyl orthoformate, 1.5 mmol, 1.5 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 150°C for 15-20 minutes.
-
Cooling and Product Isolation: After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, add a small amount of cold ethanol to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 3-benzyl-2-substituted-quinazolin-4(3H)-one.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathway for the synthesis of quinazolinones.
Caption: Experimental workflow for microwave-assisted synthesis.
References
Application Notes: Continuous Flow Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones using N-Benzylisatoic Anhydride
Introduction
N-Benzylisatoic anhydride is a versatile building block for the synthesis of various nitrogen-containing heterocycles. A significant application lies in the construction of the quinazolinone scaffold, a privileged structure in medicinal chemistry and drug development due to its wide range of biological activities.[1] Traditional batch synthesis methods for quinazolinones can involve long reaction times, harsh conditions, and challenges in scalability and safety.[2] Continuous flow chemistry presents a compelling alternative, offering superior control over reaction parameters such as temperature, pressure, and residence time.[1][3] This enhanced control can lead to higher yields, improved safety, reduced waste, and streamlined scalability, making it an ideal platform for the synthesis of pharmaceutical intermediates.[4][5]
This document outlines a proposed application of this compound in a three-component reaction under continuous flow conditions to synthesize 2,3-disubstituted quinazolin-4(3H)-ones. This approach leverages the benefits of flow chemistry to enable rapid and efficient access to a library of these valuable compounds.[6]
Proposed Reaction
The proposed application is a one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. In this reaction, a stream of this compound is mixed with streams of a primary amine and an orthoester. The mixture then flows through a heated reactor coil where the cascade reaction takes place to form the desired product. The general reaction is depicted below:
Scheme 1: Three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound.
Data Presentation
The following table summarizes representative data from a hypothetical optimization study for the continuous flow synthesis of a target quinazolinone. The study investigates the effects of temperature, residence time, and stoichiometry on the reaction yield. Such optimization is crucial for identifying the ideal conditions for maximizing product formation while minimizing side products.[2]
Table 1: Optimization of Flow Synthesis Parameters
| Entry | Temp (°C) | Residence Time (min) | Stoichiometry (Anhydride:Amine:Orthoester) | Yield (%) |
| 1 | 120 | 20 | 1 : 1.2 : 1.5 | 65 |
| 2 | 140 | 20 | 1 : 1.2 : 1.5 | 82 |
| 3 | 160 | 20 | 1 : 1.2 : 1.5 | 75 |
| 4 | 140 | 10 | 1 : 1.2 : 1.5 | 71 |
| 5 | 140 | 30 | 1 : 1.2 : 1.5 | 83 |
| 6 | 140 | 20 | 1 : 1.0 : 1.5 | 76 |
| 7 | 140 | 20 | 1 : 1.5 : 1.5 | 85 |
| 8 | 140 | 20 | 1 : 1.2 : 2.0 | 91 |
| 9 | 140 | 20 | 1 : 1.2 : 1.2 | 79 |
Note: The data presented is hypothetical and serves as a representative example for the optimization of a multi-component reaction in flow chemistry.
Experimental Protocols
This section provides a detailed methodology for the proposed continuous flow synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
1. Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Orthoester (e.g., triethyl orthoformate)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Standard laboratory glassware and analytical equipment (HPLC, GC-MS, NMR)
2. Preparation of Stock Solutions
-
Solution A (this compound): Prepare a 0.2 M solution of this compound in anhydrous DMSO.
-
Solution B (Amine): Prepare a 0.24 M solution of the selected primary amine in anhydrous DMSO.
-
Solution C (Orthoester): Prepare a 0.4 M solution of the orthoester in anhydrous DMSO.
3. Flow Chemistry System Setup
The flow chemistry system is assembled using the following components[4]:
-
Three high-precision pumps (e.g., HPLC pumps or syringe pumps) for delivering the reagent solutions.
-
A T-mixer or Y-mixer to combine the reagent streams.
-
A heated reactor, consisting of a PFA or stainless steel coil of a defined volume (e.g., 10 mL), placed in a temperature-controlled heating unit (e.g., a column heater or oil bath).
-
A back-pressure regulator (BPR) set to a suitable pressure (e.g., 10 bar) to prevent solvent boiling and ensure consistent flow.
-
A collection vessel for the product stream.
4. Reaction Protocol
-
System Priming: Prime each pump and its corresponding line with the respective stock solution (A, B, and C).
-
Setting Parameters: Set the reactor temperature to the optimized value (e.g., 140 °C).
-
Initiating Flow: Start the pumps at the flow rates calculated to achieve the desired residence time and stoichiometry. For a 20-minute residence time in a 10 mL reactor with a 1:1.2:2.0 stoichiometry, the flow rates would be:
-
Solution A: 0.119 mL/min
-
Solution B: 0.143 mL/min
-
Solution C: 0.238 mL/min
-
Total Flow Rate: 0.5 mL/min (Residence Time = Reactor Volume / Total Flow Rate = 10 mL / 0.5 mL/min = 20 min)
-
-
Achieving Steady State: Allow the system to run for at least three residence times (60 minutes) to ensure that a steady state is reached.
-
Product Collection: Once at steady state, collect the output from the BPR in a collection vessel.
-
System Shutdown: After collecting the desired amount of product, switch the pump inlets to pure solvent (DMSO) to flush the system. Once flushed, shut down the pumps and the heater.
5. Work-up and Analysis
-
Precipitation: Pour the collected product stream into water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the continuous synthesis.
Caption: Proposed reaction pathway for quinazolinone formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 4. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Note: A Robust and High-Yield Protocol for the N-Benzylation of Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the N-benzylation of isatoic anhydride, a critical precursor in the synthesis of various pharmaceutically active compounds, including quinazolinones and benzodiazepinediones.[1] Traditional methods for this transformation are often plagued by low yields and the formation of significant byproducts.[1][2][3] This document outlines a novel, optimized protocol that utilizes diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB) as catalysts, affording excellent yields of N-benzyl isatoic anhydride in a short reaction time and without the formation of byproducts.[1][4]
Introduction
N-substituted isatoic anhydrides are versatile building blocks in medicinal chemistry and drug development.[1] The introduction of a benzyl group at the nitrogen atom provides a key structural motif for a range of therapeutic agents. However, the direct N-benzylation of isatoic anhydride using common bases such as sodium hydride or potassium carbonate can be problematic, often leading to ring-opening of the anhydride and the formation of undesired side products.[1][2] To address these challenges, a two-step synthetic route commencing from isatin has been developed. This method, detailed below, involves the N-benzylation of isatin followed by an oxidation step to yield the target N-benzyl isatoic anhydride with high purity and yield.[1]
Experimental Protocols
Materials and Equipment
-
Isatin
-
Substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride)
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Benzene
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary for purification of intermediates)
Part 1: N-Benzylation of Isatin
This procedure describes the synthesis of N-benzyl isatins, which are key intermediates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isatin (1.0 mmol), the desired benzyl chloride (1.1 mmol), diisopropylamine (DIPA), and tetrabutylammonium bromide (TBAB).
-
Reaction Execution: Stir the reaction mixture at 30°C for 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the pure product can often be obtained directly.[1][4] If necessary, purify the crude product by column chromatography on silica gel.
Part 2: Oxidation of N-Benzyl Isatin to N-Benzyl Isatoic Anhydride
This part of the protocol details the conversion of the N-benzyl isatin intermediate to the final product.
-
Reaction Setup: Dissolve the N-benzyl isatin (1.0 mmol) in benzene in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction time may vary, with some instances showing completion within 4 hours.[1]
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup and Isolation: Once the reaction is complete, the desired N-benzyl isatoic anhydride can be isolated. The crude product is often pure, saving on processing steps.[1][4] If required, the product can be further purified.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-benzyl isatoic anhydride and its intermediates.
Table 1: Reaction Conditions and Yields for N-Benzylation of Substituted Isatins [1]
| Entry | Substituent on Isatin | Product | Yield (%) |
| 1 | H | 1-Benzyl-1H-indole-2,3-dione | 88 |
| 2 | 5-Fluoro | 1-Benzyl-5-fluoro-1H-indole-2,3-dione | 85 |
| 3 | 5-Chloro | 1-Benzyl-5-chloro-1H-indole-2,3-dione | 76 |
| 4 | 5-Bromo | 1-Benzyl-5-bromo-1H-indole-2,3-dione | 82 |
| 5 | 5-Methyl | 1-Benzyl-5-methyl-1H-indole-2,3-dione | 86 |
Table 2: Solvent Screening for the Oxidation of N-Benzyl Isatin [1]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 24 | 85 |
| 2 | Benzene | 4 | 95 |
| 3 | Chloroform | 5 | 85 |
| 4 | Ethanol | 6 | 55 |
Visualizations
Diagram 1: Reaction Scheme for the Two-Step Synthesis of N-Benzyl Isatoic Anhydride
Caption: A two-step synthetic route to N-benzyl isatoic anhydride.
Diagram 2: Experimental Workflow for N-Benzylation of Isatoic Anhydride
Caption: Step-by-step workflow for the synthesis of N-benzyl isatoic anhydride.
Conclusion
The presented two-step protocol offers a highly efficient and clean method for the synthesis of N-benzyl isatoic anhydride. By avoiding the use of strong bases that can lead to unwanted side reactions, this procedure provides a reliable and scalable route to this important synthetic intermediate. The high yields and purity of the final product make this method particularly suitable for applications in drug discovery and development where material quality is paramount.
References
Troubleshooting & Optimization
N-Benzylisatoic anhydride reaction yield improvement techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of N-Benzylisatoic anhydride.
Troubleshooting Guide
Low reaction yield is a common issue in the synthesis of this compound. This guide addresses the most frequent causes and provides systematic solutions to enhance the efficiency of your reaction.
Issue 1: Low or No Product Formation
-
Potential Cause: Ineffective deprotonation of the nitrogen atom on the isatoic anhydride ring.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) can lead to side reactions and byproduct formation, ultimately reducing the yield of the desired product.[1][2] Consider using a milder organic base. A combination of diisopropylamine (DIPA) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to significantly improve yields.
-
Reaction Temperature: Elevated temperatures, especially when using strong bases, can promote the opening of the anhydride ring, leading to unwanted side products.[1] Maintain a controlled temperature, ideally around 30°C, particularly when using sensitive reagents.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. N,N-dimethylacetamide (DMAc) is a commonly used solvent. Ensure the solvent is anhydrous, as water can react with the anhydride.
-
Issue 2: Significant Byproduct Formation
-
Potential Cause: Use of strong bases and high temperatures can lead to the formation of several byproducts.
-
Troubleshooting Steps:
-
Identify Byproducts: Common byproducts include those resulting from the cleavage of the isatoic anhydride ring.[1] Understanding the structure of these byproducts can provide insights into the reaction mechanism and help in optimizing conditions to avoid their formation.
-
Optimize Base and Temperature: As mentioned previously, switching to a weaker base and maintaining a lower reaction temperature is the most effective way to minimize byproduct formation. The DIPA/TBAB system has been reported to yield the pure product with no byproducts.[3]
-
Alternative Synthetic Route: If direct N-benzylation continues to produce significant byproducts, consider a two-step approach. This involves the N-benzylation of isatin, followed by oxidation to form this compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the N-benzylation of isatoic anhydride?
A1: The most prevalent issue is the use of a strong base, such as sodium hydride, in combination with elevated temperatures. This can cause the isatoic anhydride ring to open, leading to a variety of unwanted side reactions and a decrease in the desired product's yield.[1][2]
Q2: What is the recommended method for achieving a high yield of this compound?
A2: A recently developed method utilizing diisopropylamine (DIPA) as the base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst has been shown to produce excellent yields (>88%) of this compound at a controlled temperature of 30°C with a short reaction time and no byproduct formation.[3][5]
Q3: Can I use other bases for this reaction?
A3: While other bases like potassium carbonate, sodium carbonate, and cesium carbonate can be used, they often result in lower yields and the formation of byproducts compared to the DIPA/TBAB system. The reaction conditions, especially temperature, need to be carefully optimized for each base.
Q4: What is the role of a phase transfer catalyst in this reaction?
A4: A phase transfer catalyst, such as TBAB, facilitates the transfer of the deprotonated isatoic anhydride from the solid or aqueous phase to the organic phase where the reaction with benzyl halide occurs. This enhances the reaction rate and can lead to higher yields under milder conditions.
Q5: How can I purify the this compound product?
A5: If byproducts are present, column chromatography is a common method for purification.[1] However, by employing the optimized DIPA/TBAB method, the product is often obtained in a pure form, simplifying the work-up process.[3]
Data Presentation
Table 1: Comparison of Different Bases on the Yield of N-Benzylated Isatoic Anhydride
| Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | 30 | - | 48 | [1] |
| Potassium Carbonate (K₂CO₃) | 80 | 18 | 45 | [3] |
| Sodium Carbonate (Na₂CO₃) | 80 | 18 | 32 | [3] |
| Cesium Carbonate (Cs₂CO₃) | 80 | 18 | 65 | [3] |
| Diisopropylamine (DIPA) / TBAB | 30 | 2 | >88 | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using DIPA/TBAB
This protocol is based on the high-yield method described by Verma et al. (2021).
-
Reaction Setup: To a solution of isatoic anhydride (1.0 mmol) in N,N-dimethylacetamide (DMA, 2 mL), add diisopropylamine (DIPA, 2.0 mmol) and tetrabutylammonium bromide (TBAB, 20 mol %).
-
Addition of Benzylating Agent: Add benzyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 30°C for 2 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the pure product can be isolated directly.
Protocol 2: Traditional Synthesis of this compound using Sodium Hydride
This protocol illustrates a common but often low-yield method.
-
Reaction Setup: To a solution of isatoic anhydride (1 mmol) in anhydrous N,N-dimethylacetamide (1 mL), slowly add sodium hydride (1 mmol) with continuous stirring at 0°C.
-
Addition of Benzylating Agent: Add benzyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 30°C. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, pour the mixture into crushed ice. The product will precipitate and can be collected by filtration.
-
Purification: The crude product may require purification by column chromatography to remove byproducts.[1]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Plausible pathway for byproduct formation.
Caption: Comparison of traditional vs. optimized synthesis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzylisatoic Anhydride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-benzylisatoic anhydride and amines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of N-benzyl-2-aminobenzamides.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction of this compound with amines, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Amide | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of this compound: Presence of moisture in reagents or solvent.[1] 3. Poor Nucleophilicity of the Amine: The amine is not reactive enough under the chosen conditions. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a more polar solvent or a catalyst. For less reactive amines, increasing the temperature may be necessary. |
| Presence of Quinazolinone Side Product | 1. High Reaction Temperature: The intermediate N-benzyl-2-aminobenzamide can cyclize to form a quinazolinone at elevated temperatures. 2. Prolonged Reaction Time: Extended reaction times, even at moderate temperatures, can favor cyclization. 3. Presence of a Catalyst: Certain catalysts or additives may promote the cyclization reaction. | 1. Maintain a lower reaction temperature (e.g., room temperature or below) to disfavor the cyclization pathway. 2. Monitor the reaction closely and quench it as soon as the starting anhydride is consumed. 3. Avoid acidic or basic catalysts if the open-chain amide is the desired product. |
| Formation of 2-(Benzylamino)benzoic Acid | Hydrolysis of this compound: Reaction with water present in the reaction mixture. This can occur if reagents or solvents are not properly dried.[1] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: Similar polarities of the desired amide and unreacted this compound. 2. Presence of Carboxylic Acid Byproducts: The carboxylic acid formed from hydrolysis or as a byproduct of the main reaction can complicate purification. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during workup to remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product of this compound with a primary or secondary amine?
A1: The primary reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the this compound. This leads to the ring-opening of the anhydride and the formation of an N-benzyl-2-aminobenzamide derivative with the release of carbon dioxide.
Q2: What is the most common side reaction when reacting this compound with primary amines?
A2: The most significant side reaction, which can also be a desired synthetic route, is the intramolecular cyclization of the initially formed N-benzyl-2-aminobenzamide intermediate to yield a quinazolinone derivative.[2][3] This is particularly favored at higher temperatures.
Q3: How can I minimize the formation of the quinazolinone byproduct?
A3: To minimize quinazolinone formation, it is crucial to control the reaction temperature. Running the reaction at room temperature or below is generally recommended. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent further conversion to the cyclized product.
Q4: My reaction is sluggish. Can I heat it to increase the rate?
A4: While heating can increase the reaction rate, it also significantly promotes the formation of the quinazolinone side product. If a faster reaction is needed, consider using a more polar aprotic solvent. A slight increase in temperature should be done cautiously with careful monitoring for the appearance of the quinazolinone byproduct.
Q5: I am observing a byproduct that is not the desired amide or the quinazolinone. What could it be?
A5: If your reaction mixture was not kept anhydrous, you may be observing the formation of 2-(benzylamino)benzoic acid, which results from the hydrolysis of this compound.[1] Ensure all your reagents and solvents are dry and the reaction is protected from atmospheric moisture.
Q6: Does the nucleophilicity of the amine affect the reaction outcome?
A6: Yes, the nucleophilicity of the amine plays a role. Highly nucleophilic amines will react more readily and may allow for milder reaction conditions, which can help to suppress side reactions like quinazolinone formation. Less nucleophilic amines may require more forcing conditions, which can increase the likelihood of side product formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-N'-benzyl-2-aminobenzamides
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
-
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Add the amine dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the this compound has been consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Purification of Products from N-Benzylisatoic Anhydride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving N-Benzylisatoic anhydride.
Overview of the Reaction and Potential Impurities
The reaction of this compound with a primary amine is a common method for synthesizing N-substituted 2-(benzylamino)benzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring.
While this reaction is generally efficient, several impurities can complicate the purification of the desired product. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.
Common Impurities Include:
-
Unreacted this compound: Incomplete reaction can leave residual starting material.
-
Excess Primary Amine: Reactions are often run with an excess of the amine to ensure complete consumption of the anhydride.
-
2-(Benzylamino)benzoic Acid: This byproduct is formed by the reaction of the amine with the anhydride, followed by the loss of the second amine molecule. Excess amine in the reaction mixture can then deprotonate this carboxylic acid to form a salt.[1]
-
Byproducts from Anhydride Degradation: In the presence of a strong base and high temperatures, the isatoic anhydride ring can open, leading to the formation of other byproducts.[2]
Reaction Scheme and Byproduct Formation
Caption: Reaction of this compound with a primary amine to yield the desired amide and a potential carboxylic acid byproduct.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of products from this compound reactions.
Q1: My TLC plate shows multiple spots after the reaction. What are they and how do I choose a purification method?
A: The multiple spots likely correspond to your desired product, unreacted starting materials, and byproducts as listed above. To identify them, you can run co-spots with your starting materials. The choice of purification method depends on the physical properties of your product and the impurities.
-
If your product is a solid and the impurities have different solubilities, recrystallization is a good first choice.
-
If your product is an oil or has similar solubility to the impurities, column chromatography is the recommended method.
Q2: How can I remove unreacted starting materials and the carboxylic acid byproduct using extraction?
A: An acid-base extraction is a highly effective method to separate acidic, basic, and neutral compounds.[3][4][5]
-
To remove excess basic amine: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, which can then be separated.[3][5]
-
To remove the acidic byproduct (2-(benzylamino)benzoic acid): Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO3 or 1M NaOH). The deprotonated carboxylate salt will be soluble in the aqueous layer.[5]
-
Your desired neutral amide product will remain in the organic layer.
Q3: My compound is failing to crystallize from the solution. What steps can I take?
A: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound to the supersaturated solution.
-
Reduce the solvent volume by gentle heating and evaporation to increase the concentration of your compound.
-
Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Change the solvent system. A good recrystallization solvent should dissolve your compound when hot but not when cold. You can also try a two-solvent system.[6]
Troubleshooting Crystallization Failure
Caption: A decision tree for troubleshooting failed crystallization experiments.
Q4: I'm seeing streaking or poor separation of my compound during column chromatography. What could be the cause?
A: Streaking or poor separation on a silica gel column can be due to several factors:
-
Inappropriate Solvent System: The polarity of your eluent may be too high or too low. Use TLC to find an optimal solvent system that gives your product an Rf value of 0.2-0.4.
-
Column Overloading: Too much crude product was loaded onto the column.
-
Acidic or Basic Nature of the Compound: Silica gel is acidic. If your compound is basic, it may interact strongly with the silica, causing streaking. Adding a small amount of triethylamine (0.1-1%) to your eluent can help to mitigate this.
Data Presentation: Purification Parameters
The following tables summarize exemplary purification conditions for products derived from this compound.
Table 1: Exemplary Solvent Systems for Column Chromatography
| Product Type | Stationary Phase | Mobile Phase | Reference |
| 2-Amino-N-benzylbenzamide | Silica Gel | Hexane:Ethyl Acetate (3:1) | [7] |
| 2-Amino-N-propylbenzamide | Silica Gel | Hexane:Ethyl Acetate (3:1) | [7] |
| 2-Amino-N-phenethylbenzamide | Silica Gel | Hexane:Ethyl Acetate (3:1) | [7] |
| 2-Amino-N-phenylbenzamide | Silica Gel | Hexane:Ethyl Acetate (5:1 to 2:1) | [7] |
Table 2: Exemplary Solvents for Recrystallization
| Product Type | Solvent(s) | Reference |
| 2-Amino-N-benzylbenzamide | Dichloromethane and Hexane | [7] |
| 2-Amino-N-arylbenzamides | Benzene | [8] |
| General Amides | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | [9] |
| General Amides | Hexane/Acetone, Hexane/THF, Hexane/Ethyl Acetate | [10] |
Experimental Protocols
Protocol 1: Synthesis and Purification of 2-amino-N-benzylbenzamide [7]
Reaction:
-
To a solution of isatoic anhydride (5 mmol, 816 mg) in DMF (25 mL), add benzylamine (5 mmol, 0.55 mL).
-
Stir the mixture at 50 °C for 3 hours.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Upon completion, cool the solution to room temperature and dilute with ethyl acetate (125 mL).
-
Wash the organic layer several times with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate (3:1) eluent.
-
Perform recrystallization from dichloromethane and ice-cold hexane to afford pure 2-amino-N-benzylbenzamide as a white solid (yield: 82%; mp: 125-126 °C).
Purification Workflow
Caption: A general workflow for the purification of products from this compound reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
Overcoming low yield in N-Benzylisatoic anhydride synthesis
Welcome to the Technical Support Center for N-Benzylisatoic Anhydride Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to overcome challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield. What are the most common causes?
A1: Low yields in the N-benzylation of isatoic anhydride are typically due to suboptimal reaction conditions that promote the formation of multiple byproducts.[1][2] The most frequent issues include:
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Wrong Choice of Base: Strong bases like sodium hydride (NaH) are commonly used but can lead to a variety of side reactions, significantly consuming your starting material and intended product.[1][2]
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High Reaction Temperature: Elevated temperatures (e.g., 60–100 °C), often used to drive the reaction forward with weaker bases, can promote the decomposition of isatoic anhydride and the formation of impurities.[1]
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Long Reaction Times: Extended reaction times, sometimes up to 24 hours, increase the likelihood of side reactions and product degradation.[1]
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Impure Starting Materials: The purity of isatoic anhydride and benzyl halide is crucial. Contaminants can interfere with the reaction.
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Suboptimal Solvent: The choice of solvent can dramatically affect the solubility of reagents and the reaction pathway. Polar aprotic solvents like DMF or DMAc are common, but their use with certain bases can be problematic.[2][3]
Q2: I've isolated my product, but it's impure. What are the likely contaminants?
A2: When using traditional methods with bases like sodium hydride in a solvent such as DMAc, several byproducts can form, making purification difficult.[1][4] These include:
The separation of these compounds from the desired this compound can be challenging via standard column chromatography due to similar polarities.[1]
Q3: Is there a reliable, high-yield method for this synthesis?
A3: Yes, a modern approach has been developed that avoids the common pitfalls of older methods. This optimized protocol uses Diisopropylamine (DIPA) as a base in the presence of a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB). This method has been shown to produce excellent yields (>88%) in a short time (2 hours) at a lower temperature (30 °C) with no detectable byproducts.[1][5]
Q4: Can I use other bases like potassium carbonate (K₂CO₃)?
A4: Potassium carbonate is a commonly used base for N-alkylation reactions.[1] However, for the N-benzylation of isatoic anhydride, it often requires higher temperatures and longer reaction times, which can still lead to the formation of byproducts and thus, a lower yield of the pure product compared to the optimized DIPA/TBAB method.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and provides a logical workflow for troubleshooting.
Problem 1: Low or No Product Formation
If your TLC or NMR analysis shows a low conversion of starting material to the desired product, consider the following flowchart.
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Multiple Spots on TLC / Byproducts in Crude NMR
The presence of significant byproducts is a common issue, especially with strong bases.
-
Observation: Your crude reaction mixture shows multiple products, and the yield of the desired compound is low. This is frequently observed when using sodium hydride.[2][6]
-
Cause: The strong basicity of NaH promotes side reactions, including the formation of benzyl esters and double benzylation products.[1][4] At elevated temperatures, the anhydride ring can open, leading to anthranilic acid derivatives.
-
Solution:
-
Adopt the Optimized Protocol: The most effective solution is to switch to the DIPA/TBAB catalytic system, which is milder and highly selective, preventing byproduct formation.[1][5]
-
Purification: If you must work with the crude mixture, separation of the byproducts is reported to be extremely difficult.[1] Careful column chromatography with a shallow gradient of hexane/ethyl acetate may be attempted, but expect a significant loss of the desired product.
-
Quantitative Data Summary
The choice of base and reaction conditions has a profound impact on the yield and purity of this compound.
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/Byproducts | Reference |
| Sodium Hydride (NaH) | None | DMAc | 30 | 2 | ~20% | Multiple Byproducts | [1] |
| Potassium Carbonate (K₂CO₃) | None | DMF | 100 | 16 | 70-87% | Byproducts Present | [1] |
| Diisopropylamine (DIPA) | TBAB | Acetonitrile | 30 | 2 | >88% | Pure Product | [1][5] |
Experimental Protocols
Protocol 1: Standard (Problematic) N-Benzylation using Sodium Hydride
This protocol illustrates a common but low-yielding method known to produce significant byproducts.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isatoic anhydride (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc).
-
Base Addition: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will require extensive purification by column chromatography.[1]
Protocol 2: Optimized High-Yield N-Benzylation using DIPA/TBAB
This protocol provides a highly efficient and clean synthesis of this compound.[1][5]
-
Preparation: To a round-bottom flask, add isatoic anhydride (1.0 eq), acetonitrile, and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Base Addition: Add diisopropylamine (DIPA, 2.0 eq) to the suspension.
-
Alkylating Agent: Add benzyl chloride (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 30 °C for 2 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, pour the reaction mixture into ice-cold water.
-
Isolation: The pure product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Drying: Wash the solid with water and dry it under a vacuum to obtain the pure this compound. No further purification is typically needed.
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the mechanistic difference between the two primary synthetic routes.
Caption: General experimental workflow for synthesis.
Caption: Comparison of reaction pathways and outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quinazolinones from N-Benzylisatoic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinones from N-Benzylisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinazolinones from this compound?
The synthesis of 3-benzyl-substituted quinazolin-4-ones from this compound and a primary amine is a two-step process. First, the primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the this compound ring. This results in the opening of the anhydride ring to form a key intermediate, N-benzyl-2-(acylamino)benzamide. In the second step, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the benzylamino nitrogen onto the carbonyl carbon of the newly formed amide, followed by dehydration, to yield the final 3-benzyl-quinazolin-4-one product.
Q2: What are the most common byproducts in this synthesis?
The most frequently encountered byproducts include:
-
Uncyclized Intermediate (2-(Benzylamino)benzamide derivative): Incomplete cyclization can lead to the isolation of the stable ring-opened intermediate. This is often due to insufficient reaction time, low temperatures, or inefficient water removal.
-
Dihydroquinazolinone Analogs: In the absence of a suitable oxidizing agent or under certain reaction conditions, a dihydroquinazolinone derivative may be formed as a major byproduct.[1]
-
Side-products from excess amine: The use of excess amine can lead to the formation of N-substituted ureas or other side products, complicating the purification process.
Q3: Can de-benzylation of the starting material or product occur?
While not a commonly reported byproduct under typical reaction conditions, de-benzylation is a potential side reaction, especially if harsh acidic or reductive conditions are employed during the reaction or work-up. Careful control of pH and the avoidance of strong reducing agents is recommended to minimize this possibility.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Quinazolinone Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or consider a moderate increase in temperature. |
| Suboptimal Solvent: The chosen solvent may not be ideal for the reaction. | While various solvents can be used, consider switching to a high-boiling point aprotic solvent like DMSO or DMF to facilitate the dehydration step.[2][3] |
| Inefficient Water Removal: The water formed during the cyclization step can inhibit the reaction equilibrium. | If the reaction is sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water during the reaction. |
| Steric Hindrance: Bulky substituents on the primary amine or other reactants can slow down the reaction. | Increase the reaction temperature and/or reaction time. The use of a catalyst may also be beneficial. |
Problem 2: Formation of Significant Amounts of the Uncyclized 2-(Benzylamino)benzamide Intermediate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Temperature or Reaction Time: The energy barrier for the cyclization step has not been overcome. | Increase the reaction temperature and continue to monitor the reaction by TLC until the intermediate spot disappears or minimizes. |
| Lack of a Catalyst: The cyclization step may be slow without catalytic activation. | Consider the addition of a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid) to promote the intramolecular cyclization. |
| Presence of Excess Water: Water can hydrolyze the anhydride or inhibit the final dehydration step. | Ensure all reagents and solvents are dry. As mentioned previously, a Dean-Stark trap can be effective. |
Problem 3: Product is Contaminated with a Dihydroquinazolinone Byproduct
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Lack of Oxidant: The reaction intermediate may be prone to stabilization by reduction if an oxidant is not present. | Introduce a mild oxidizing agent to the reaction mixture. Depending on the specific reaction, reagents like copper(II) acetate can be used.[1] The reaction can also be performed under an air or oxygen atmosphere in some cases. |
| Reaction Conditions Favoring Reduction: Certain catalysts or reaction conditions might inadvertently promote reduction. | Review the chosen catalyst and reaction conditions. If possible, switch to a catalytic system known to favor the oxidized quinazolinone product. |
Reaction Pathways and Troubleshooting Logic
To assist in visualizing the reaction and troubleshooting process, the following diagrams are provided.
Caption: General reaction pathway for quinazolinone synthesis.
Caption: Troubleshooting workflow for quinazolinone synthesis.
Experimental Protocols
The following is a representative protocol for the one-pot, three-component synthesis of 3-benzyl-2-aryl-4(3H)-quinazolinones.
Materials:
-
This compound
-
Appropriate primary amine
-
Substituted benzyl halide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
To a solution of the benzyl halide (1 mmol) in DMSO (5 mL), add potassium carbonate (2 mmol).
-
Heat the mixture to 90°C to facilitate the in situ oxidation of the benzyl halide to the corresponding aldehyde.
-
After the aldehyde formation is observed (can be monitored by TLC), add the primary amine (1 mmol) and this compound (1 mmol) to the reaction mixture.
-
Continue heating the reaction mixture at 90°C for approximately 6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates. Yields for this type of reaction are often reported to be in the range of 90-96%.[2][3]
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Stability issues of N-Benzylisatoic anhydride during column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with N-Benzylisatoic anhydride during column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
Problem: Low or no recovery of this compound after column chromatography.
| Potential Cause | Suggested Solution |
| Degradation on Silica Gel | The acidic nature of standard silica gel can catalyze the hydrolysis of the anhydride ring. Consider using deactivated or neutral silica gel. Alternatively, basic alumina can be used as the stationary phase. Pre-treating the silica gel by washing with a solvent system containing a small amount of a volatile base (e.g., 0.1-1% triethylamine in the mobile phase) can help neutralize acidic sites. |
| Hydrolysis from Solvents | Traces of water in the mobile phase or loading solvent will lead to the opening of the anhydride ring to form N-benzyl-2-aminobenzoic acid. Always use anhydrous solvents for both the mobile phase and for dissolving the sample. |
| Reaction with Nucleophilic Solvents | Protic solvents like methanol or ethanol in the mobile phase can react with the anhydride to form the corresponding methyl or ethyl ester of N-benzyl-2-aminobenzoic acid. Use aprotic solvents such as hexanes, ethyl acetate, and dichloromethane. |
Problem: Observation of multiple spots on TLC or multiple peaks in HPLC analysis of collected fractions, indicating impurity or degradation.
| Potential Cause | Suggested Solution |
| On-Column Degradation | The prolonged contact time with the stationary phase can lead to degradation. To minimize this, run the column as quickly as possible without sacrificing separation (flash chromatography is recommended). A less polar solvent system that allows for faster elution of the compound can also be beneficial. |
| Co-elution with Byproducts | The degradation products, such as N-benzyl-2-aminobenzoic acid or its esters, may have similar polarities to the starting material, leading to co-elution. Optimize the mobile phase composition to improve the separation between the desired product and its potential degradation products. A gradient elution may be necessary. |
| Compound Instability in Solution | This compound may degrade upon standing in solution, especially in the presence of moisture. Analyze collected fractions promptly and avoid prolonged storage of solutions. If storage is necessary, use anhydrous solvents and store at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound during column chromatography?
A1: The most common degradation product is N-benzyl-2-aminobenzoic acid, which is formed by the hydrolysis of the anhydride ring. If a nucleophilic solvent like an alcohol is present, the corresponding ester of N-benzyl-2-aminobenzoic acid can also be formed.
Q2: What is the recommended stationary phase for the purification of this compound?
A2: Standard silica gel is often used; however, due to its acidic nature, it can cause degradation. For sensitive applications, neutral or deactivated silica gel is recommended. Basic alumina is another viable alternative.
Q3: What mobile phase should I use for the column chromatography of this compound?
A3: A common mobile phase system is a mixture of hexanes and ethyl acetate or dichloromethane and ethyl acetate. The ratio should be optimized based on the polarity of your specific compound and any impurities. The use of anhydrous solvents is critical. For particularly stubborn cases of degradation on silica, adding a small amount (0.1-1%) of a volatile base like triethylamine to the mobile phase can be beneficial.
Q4: How can I monitor the stability of this compound during my experiment?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the stability. Spot your starting material, the crude reaction mixture, and the fractions collected from the column. The appearance of new, more polar spots (which may correspond to the hydrolyzed acid) is an indication of degradation.
Q5: Are there alternative purification methods to traditional column chromatography?
A5: Yes, for analytical purposes, methods like Supercritical Fluid Chromatography (SFC) can be used as they employ non-polar mobile phases and can suppress hydrolysis. For preparative purification, recrystallization from an appropriate anhydrous solvent system can be an effective alternative if the crude product is of sufficient purity.
Quantitative Data Summary
| Condition | Effect on Stability | Rationale |
| Presence of Water | Decreased | Promotes hydrolysis to the corresponding carboxylic acid. |
| Presence of Alcohols | Decreased | Leads to alcoholysis, forming an ester and a carboxylic acid. |
| Acidic pH | Decreased | Can catalyze the hydrolysis of the anhydride ring. |
| Basic pH | Decreased | Can catalyze the hydrolysis of the anhydride ring. |
| Increased Temperature | Decreased | Increases the rate of degradation reactions. |
| Aprotic Solvents | Increased | Minimizes the risk of reaction with the solvent. |
Experimental Protocols
Recommended Protocol for Flash Column Chromatography of this compound
-
Preparation of the Stationary Phase:
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Dry standard silica gel (40-63 µm) in an oven at >100°C for several hours and allow it to cool in a desiccator.
-
Alternatively, use commercially available deactivated silica gel.
-
Slurry pack the column using the initial mobile phase composition.
-
-
Sample Preparation:
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Dissolve the crude this compound in a minimal amount of anhydrous dichloromethane or the mobile phase.
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If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Chromatography:
-
Mobile Phase: Start with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Use anhydrous solvents.
-
Loading: Carefully load the sample onto the top of the column.
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Elution: Run the column using positive pressure (flash chromatography). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the compound.
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Monitoring: Monitor the elution of the compound using TLC.
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Fraction Collection: Collect fractions and analyze them by TLC.
-
-
Post-Chromatography:
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Combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature to avoid thermal degradation.
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Store the purified solid product in a desiccator.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound purification.
Optimizing reaction time and temperature for N-Benzylisatoic anhydride
Technical Support Center: N-Benzylisatoic Anhydride Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound? A1: this compound is typically synthesized through the direct alkylation or benzylation of isatoic anhydride in the presence of a base.[1] Other methods include the cyclization of anthranilic acid and the carbonylation of substituted anilines with a Palladium(II) catalyst.[1]
Q2: Why is the choice of base critical in this synthesis? A2: The base plays a crucial role in deprotonating the isatoic anhydride, making it nucleophilic for the subsequent reaction with the benzylating agent. However, the choice of base significantly impacts yield and byproduct formation. Strong bases like sodium hydride can lead to the opening of the isatoic anhydride ring, especially at elevated temperatures, which reduces the yield of the desired product.[2]
Q3: What solvents are typically used for this reaction? A3: The selection of a suitable solvent is important for the reaction's success. Dimethylacetamide (DMA) has been used as a solvent in some procedures.[3] The choice of solvent can influence the solubility of reagents and the reaction kinetics.
Q4: How does reaction temperature affect the synthesis of this compound? A4: Temperature is a critical parameter. High temperatures can lead to the formation of byproducts and decomposition of the isatoic anhydride ring, particularly when strong bases are used.[2][3] An optimized procedure has been developed that allows the reaction to proceed at a lower temperature (30 °C), minimizing side reactions and improving yield.[3]
Q5: What is a major challenge in the N-benzylation of isatoic anhydride? A5: A significant challenge is the formation of byproducts, which complicates purification and reduces the overall yield.[2][3] These side reactions are often promoted by the use of strong bases and high temperatures.[2] A novel method using diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB) has been shown to produce the desired product in high yield with no byproducts.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Base Selection | Strong bases like sodium hydride (NaH) can cause ring-opening of isatoic anhydride, leading to low yields of the desired product.[2] Consider using a milder base system. A combination of diisopropylamine (DIPA) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been reported to give excellent yields (>88%).[3] |
| Suboptimal Temperature | High temperatures can promote byproduct formation and degradation.[2] A reported optimal temperature is 30 °C, which provides a high yield in a short reaction time when using the DIPA/TBAB system.[3] If using other bases, an investigation of different temperatures may be necessary. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Reaction times can vary from 2 hours to 8 hours depending on the specific conditions used.[3] |
| Presence of Moisture | Anhydrides are susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the starting material and product. |
Issue 2: Significant Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Use of Strong Base at High Temperature | The combination of a strong base (e.g., sodium hydride) and elevated temperatures is known to cause the formation of multiple byproducts.[2][3] This is a primary cause of impurities. |
| Solution | Switch to a milder, optimized reaction system. The use of diisopropylamine (DIPA) with a tetrabutylammonium bromide (TBAB) catalyst at 30 °C has been shown to eliminate byproduct formation and deliver the pure product directly.[3] This avoids the need for extensive purification. |
Data on Reaction Condition Optimization
The following table summarizes the results from an investigation into the effect of different bases and temperatures on the N-benzylation of isatoic anhydride.
| Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Sodium Hydride (NaH) | 30 | - | 48 | Significant byproduct formation observed.[2] |
| Various Bases | - | 5 - 8 | 28 - 55 | Traditional methods often result in lower yields and longer reaction times.[3] |
| Diisopropylamine (DIPA) & TBAB | 30 | 2 | >88 | Optimal conditions providing excellent yield, high purity, and short reaction time.[3] |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is based on the novel method developed to achieve high yields and purity.[3]
Materials:
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Isatoic Anhydride
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4-Chlorobenzyl chloride (or other benzylating agent)
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Diisopropylamine (DIPA)
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Tetrabutylammonium bromide (TBAB)
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Dimethylacetamide (DMA), anhydrous
Procedure:
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To a reaction vessel, add isatoic anhydride (1.0 mmol), 4-chlorobenzyl chloride (1.1 mmol), diisopropylamine (1.0 mmol), tetrabutylammonium bromide (as catalyst), and anhydrous dimethylacetamide (1.0 mL).
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Stir the reaction mixture at a constant temperature of 30 °C.
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Monitor the reaction for 2 hours.
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Upon completion, the pure product can be directly obtained, as this method is reported to produce no byproducts.[3]
Visualizations
The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.
Caption: Workflow for optimizing this compound synthesis.
References
Removal of unreacted N-Benzylisatoic anhydride from reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Benzylisatoic anhydride from reaction mixtures.
Troubleshooting Guide
Issue: Residual this compound is present in my final product after the reaction.
This is a common issue as this compound is a reactive intermediate. The appropriate removal strategy depends on the stability of your desired product to acidic and basic conditions.
Question: My product is stable to aqueous basic conditions. How can I remove the unreacted this compound?
Answer: You can employ a basic aqueous wash to hydrolyze the anhydride to the more polar and water-soluble N-benzyl-2-aminobenzoic acid.
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Detailed Protocol:
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Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
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Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. This will convert the this compound to its corresponding carboxylate salt, which is soluble in the aqueous layer.
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Phase Separation: Separate the organic layer.
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Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
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Question: My product is sensitive to basic conditions. What alternative methods can I use?
Answer: If your product is not stable under basic conditions, you have several alternatives to consider:
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Method 1: Purification by Column Chromatography
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This compound can be separated from the desired product using silica gel column chromatography.[1]
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Experimental Protocol:
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Concentrate the reaction mixture under reduced pressure to remove the solvent.
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Adsorb the crude material onto a small amount of silica gel.
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Prepare a silica gel column using an appropriate solvent system. A common eluent system for compounds of similar polarity is a gradient of ethyl acetate in hexane.[1]
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Carefully load the adsorbed crude product onto the column.
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Elute the column with the chosen solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TLC) to isolate the desired product.
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-
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Method 2: Selective Precipitation/Crystallization
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This method relies on differences in solubility between your product and the unreacted anhydride.
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Experimental Approach:
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After concentrating the reaction mixture, attempt to dissolve the crude material in a minimal amount of a suitable hot solvent.
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Slowly cool the solution to induce crystallization of either the product or the anhydride, leaving the other in solution.
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Alternatively, add an anti-solvent to the dissolved crude mixture to selectively precipitate one component.
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Question: I am still seeing impurities after the work-up. What should I do?
Answer: If impurities persist, a combination of the above methods may be necessary. For instance, you can perform a gentle aqueous wash followed by column chromatography for a high degree of purity. Additionally, ensure that your starting materials and solvents are pure and dry, as impurities can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound that are relevant for its removal?
A1: Key properties of this compound are summarized in the table below. Understanding these properties can aid in designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [2][3] |
| Molecular Weight | 253.25 g/mol | [2][] |
| Melting Point | 140-141 °C | [] |
| Appearance | Solid | |
| Boiling Point | 419.5 ± 38.0 °C at 760 Torr | [] |
Q2: How does this compound react with primary or secondary amines in the reaction mixture?
A2: this compound will react with primary and secondary amines to form the corresponding N-substituted-N'-benzyl-2-aminobenzamide. This is a common and expected reaction pathway for isatoic anhydrides.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
A3: While a strong base will hydrolyze the anhydride, it may also be harsh on your desired product, potentially causing hydrolysis of esters or other sensitive functional groups. A milder base like sodium bicarbonate is generally recommended to avoid such side reactions.
Q4: What is the expected byproduct of the hydrolysis of this compound?
A4: The hydrolysis of this compound yields N-benzyl-2-aminobenzoic acid.
Experimental Workflow for Removal of Unreacted this compound
References
Technical Support Center: N-Benzylisatoic Anhydride Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N-Benzylisatoic anhydride reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions involving this compound, offering potential causes and recommended solutions.
Low Yield or Incomplete Conversion
Question: We are experiencing lower than expected yields and incomplete consumption of this compound upon scaling up our reaction with a primary amine. What are the potential causes and how can we improve the conversion?
Potential Causes & Solutions:
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Inadequate Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized concentration gradients, preventing the amine from effectively reacting with the anhydride.
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Solution: Re-evaluate the reactor's agitation system. For larger vessels, consider using an overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. Baffles may also be necessary to improve mixing and prevent vortex formation.
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Poor Solubility of this compound: The solubility of the anhydride in the chosen solvent may be insufficient at the desired reaction concentration, leading to a heterogeneous mixture and slower reaction rates.
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Solution: Consult the solvent solubility data (see Table 1). Consider using a co-solvent system or switching to a solvent in which this compound has higher solubility. A moderate increase in reaction temperature can also improve solubility, but must be carefully controlled to avoid side reactions.
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Incorrect Stoichiometry: The reaction of an amine with an acid anhydride produces a carboxylic acid byproduct, which can react with the amine nucleophile to form a non-reactive ammonium salt.[1]
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Solution: Ensure at least two equivalents of the amine are used for every one equivalent of this compound. The second equivalent of the amine acts as a base to neutralize the carboxylic acid formed, preventing the protonation of the nucleophilic amine.[1] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used.
-
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Low Reaction Temperature: While exothermic, the reaction may still require a certain activation energy.
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Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC to find the optimal temperature for conversion without significant byproduct formation.
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Side Reaction and Impurity Formation
Question: Upon scaling up, we are observing the formation of significant impurities in our product. What are the likely side reactions and how can we minimize them?
Potential Causes & Solutions:
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Decarboxylation of this compound: At elevated temperatures, this compound can undergo decarboxylation, leading to the formation of unwanted byproducts. While specific data for this compound is limited, decarboxylation of similar carboxylic acid derivatives can occur at temperatures ranging from 100-250°C.
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Solution: Maintain a strict temperature control throughout the reaction. The optimal temperature for decarboxylation can vary, but generally, it's advisable to keep the reaction temperature below 100°C if possible.[2][3] Conduct small-scale experiments to determine the temperature at which CO2 evolution is first observed.
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Hydrolysis of the Anhydride: this compound is sensitive to moisture and can hydrolyze back to N-benzyl-2-carboxyamino)benzoic acid, which will not participate in the desired reaction.
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Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
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Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the anhydride, leading to ester formation.
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Solution: Use a non-nucleophilic, aprotic solvent for the reaction. Refer to the solvent selection guide (see Table 1) for suitable options.
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Thermal Management and Runaway Reactions
Question: Our reaction is highly exothermic, and we are concerned about maintaining temperature control on a larger scale. What are the risks and how can we ensure safe operation?
Potential Causes & Solutions:
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Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. This can lead to a rapid temperature increase and potentially a runaway reaction.
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Solution:
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Controlled Addition: Add the amine solution to the this compound solution slowly and in a controlled manner to manage the rate of heat generation.
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Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket with a circulating coolant. For very large-scale reactions, internal cooling coils or an external heat exchanger may be necessary.
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Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
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-
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Thermal Stability of Reactants and Products: The thermal stability of this compound and the desired product is a critical safety consideration. Decomposition can be exothermic and lead to pressure build-up.
Product Isolation and Purification Challenges
Question: We are having difficulty isolating and purifying our product on a larger scale. What are some common issues and recommended procedures?
Potential Causes & Solutions:
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Product Crystallization Issues: The product may not crystallize as readily on a larger scale due to different cooling profiles and the presence of impurities.
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Solution:
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Seeding: Use a small amount of pure product as seed crystals to induce crystallization.
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Controlled Cooling: Implement a controlled cooling profile rather than rapid cooling to promote the formation of larger, purer crystals.
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Solvent System: Experiment with different solvent/anti-solvent systems to find the optimal conditions for crystallization.
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Removal of Carboxylic Acid Byproduct: The carboxylic acid byproduct formed during the reaction can be difficult to separate from the desired amide product.
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Solution: A basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate) during the work-up will convert the carboxylic acid into its water-soluble salt, which can then be easily removed in the aqueous phase.
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Purification of the Final Product: Column chromatography, which is often used in the lab, may not be practical for large-scale purification.
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Solution: Recrystallization is the most common method for purifying solid products at scale. Develop a robust recrystallization procedure by screening various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble at low temperatures.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for this compound with a primary amine?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring and subsequent elimination of a carboxylate leaving group to form the final amide product, 2-amino-N-substituted benzamide.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system to separate the starting material, product, and any potential byproducts. The disappearance of the this compound spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the key safety precautions to take when working with this compound at scale?
A3:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling larger quantities.
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Moisture Control: this compound is moisture-sensitive. Handle it under anhydrous conditions to prevent hydrolysis.
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Thermal Hazard Assessment: Due to the exothermic nature of the reaction, a thorough thermal hazard assessment is crucial before scaling up. This should include determining the heat of reaction and the thermal stability of all components.
Section 3: Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent Class | Solvent | Qualitative Solubility |
| Ketones | Acetone | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Halogenated | Dichloromethane (DCM) | Soluble |
| Aromatic | Toluene | Sparingly Soluble |
| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble |
| Alcohols | Methanol, Ethanol | Reacts |
| Water | Insoluble, Reacts |
Note: Quantitative solubility data for this compound is not widely available in public literature. It is highly recommended to determine solubility experimentally for the specific solvent and temperature conditions of your process.
Section 4: Experimental Protocols
Key Experiment: Reaction of this compound with a Primary Amine (General Protocol)
This protocol outlines a general procedure for the reaction. Specific quantities and conditions should be optimized for the particular amine and desired scale.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a condenser with a drying tube, a thermocouple for temperature monitoring, and a dropping funnel for controlled addition is assembled and dried thoroughly.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon).
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Reagent Preparation: this compound is dissolved in a suitable anhydrous aprotic solvent (e.g., THF or DMF) in the reactor. The primary amine (2.2 equivalents) is dissolved in the same solvent in the dropping funnel.
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Reaction: The amine solution is added dropwise to the stirred solution of this compound at a rate that maintains the desired reaction temperature (typically 20-50 °C). The reaction mixture is stirred until TLC or HPLC analysis indicates complete consumption of the starting anhydride.
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Work-up: The reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO3) to remove the carboxylic acid byproduct, and finally with brine.
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Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or solvent mixture.
Section 5: Visualizations
Caption: Experimental workflow for the reaction of this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Technical Support Center: N-Benzylisatoic Anhydride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the reaction of N-Benzylisatoic anhydride with primary amines using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction occurring between this compound and a primary amine?
The reaction is a nucleophilic acyl substitution where the primary amine attacks one of the carbonyl groups of the this compound. This leads to the opening of the anhydride ring and the formation of an N-substituted 2-(benzylamino)benzamide. For example, the reaction with benzylamine yields N,2-dibenzyl-2-aminobenzamide.
Q2: Why is it crucial to monitor this reaction?
Monitoring the reaction is essential to determine its completion, as incomplete reactions will result in a mixture of starting materials and products, complicating purification. It also helps in identifying the formation of any side products, allowing for timely optimization of reaction conditions.
Q3: What are the most common issues encountered during this reaction?
Common problems include incomplete reactions, the presence of unreacted starting materials, and the formation of side products due to hydrolysis of the anhydride. Careful control of reaction conditions and the use of anhydrous solvents can mitigate these issues.
Q4: How can I visualize the spots on a TLC plate if my compounds are not UV-active?
If your compounds are not visible under a UV lamp, you can use a variety of staining solutions. A common general-purpose stain is potassium permanganate, which reacts with a wide range of organic compounds. Other options include iodine vapor or specific stains for certain functional groups.
Q5: Can I use HPLC for quantitative analysis of my reaction mixture?
Yes, HPLC is an excellent technique for quantitative analysis. By creating a calibration curve with known concentrations of your starting materials and product, you can determine the exact composition of your reaction mixture at any given time.
Troubleshooting Guides
TLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel (common with amines). | - Dilute the sample before spotting.- Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing of basic compounds. |
| Rf values are too high (spots run with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). |
| Rf values are too low (spots remain at the baseline) | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Poor separation between spots | The polarity of the eluent is not optimal for the specific compounds. | Try a different solvent system. For example, if ethyl acetate/hexane does not provide good separation, consider dichloromethane/methanol. |
| Appearance of a new spot at the baseline during the reaction | Possible hydrolysis of this compound to 2-(benzylamino)benzoic acid. | Ensure anhydrous reaction conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Interactions between the analyte and the stationary phase.- Column degradation. | - For basic compounds like amines, add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase.- Use a column with end-capping or try a different stationary phase. |
| No peaks detected | - Incorrect wavelength selection.- The detector is not properly configured. | - Ensure the detection wavelength is appropriate for your compounds (aromatic compounds typically absorb around 254 nm).- Check the detector lamp and settings. |
| Shifting retention times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before each run. |
| Extra, unexpected peaks | - Presence of impurities in the sample.- Formation of side products.- Carryover from a previous injection. | - Analyze starting materials for purity.- Optimize reaction conditions to minimize side reactions.- Run a blank gradient to ensure the system is clean. |
Data Presentation
Table 1: Representative TLC Data
| Compound | Structure | Function | Typical Mobile Phase (EtOAc:Hexane, 30:70) | Expected Rf Value |
| This compound | Starting Material | 30:70 Ethyl Acetate:Hexane | ~ 0.6 | |
| Benzylamine | Reagent | 30:70 Ethyl Acetate:Hexane | ~ 0.3 | |
| N,2-dibenzyl-2-aminobenzamide | Product | 30:70 Ethyl Acetate:Hexane | ~ 0.4 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Representative HPLC Data
| Compound | Function | Typical Mobile Phase (Gradient: Acetonitrile/Water with 0.1% TFA) | Expected Retention Time (minutes) |
| Benzylamine | Reagent | Gradient: 5% to 95% Acetonitrile in Water (both with 0.1% TFA) over 10 minutes | ~ 3.5 |
| N,2-dibenzyl-2-aminobenzamide | Product | Gradient: 5% to 95% Acetonitrile in Water (both with 0.1% TFA) over 10 minutes | ~ 7.8 |
| This compound | Starting Material | Gradient: 5% to 95% Acetonitrile in Water (both with 0.1% TFA) over 10 minutes | ~ 8.5 |
Note: Retention times are representative and will vary based on the specific HPLC system, column dimensions, and exact gradient profile.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate:
-
On a silica gel TLC plate, lightly draw a baseline in pencil approximately 1 cm from the bottom.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spot the Plate:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the SM lane.
-
Spot the same starting material solution on the co-spot (C) lane.
-
Using a new capillary, withdraw a small aliquot of the reaction mixture and spot it on the RM lane and also on top of the starting material spot in the co-spot (C) lane.
-
-
Develop the Plate:
-
Prepare a developing chamber with a suitable eluent (e.g., 30:70 ethyl acetate:hexane).
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).
-
Circle the visible spots with a pencil.
-
The reaction is complete when the starting material spot is no longer visible in the RM lane. The appearance of a new spot corresponds to the product.
-
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Sample Preparation:
-
Prepare a blank by diluting the reaction solvent with the mobile phase.
-
Prepare a standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample of the reaction mixture by taking a small aliquot (e.g., 10 µL), quenching it if necessary, and diluting it with the mobile phase (e.g., in 1 mL).
-
-
Analysis:
-
Inject the blank to establish a baseline.
-
Inject the standard to determine the retention time of the starting material.
-
Inject the diluted reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The reaction is considered complete when the peak corresponding to this compound is consumed.
-
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of N-substituted 2-(benzylamino)benzamides.
Caption: Troubleshooting decision tree for common issues in this compound reactions.
Validation & Comparative
N-Benzylisatoic Anhydride vs. Isatoic Anhydride: A Comparative Guide for Heterocycle Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency, diversity, and novelty of heterocyclic compound synthesis. Isatoic anhydride has long been a staple building block for the construction of a variety of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and triazoles. The introduction of a benzyl group at the nitrogen atom, forming N-benzylisatoic anhydride, offers a strategic modification that alters its reactivity and provides a pathway to N-substituted heterocyclic scaffolds. This guide provides an objective comparison of this compound and isatoic anhydride in heterocycle synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity and Application
| Feature | Isatoic Anhydride | This compound |
| Structure | Unsubstituted at the nitrogen atom | Benzyl group attached to the nitrogen atom |
| Reactivity | The N-H proton is acidic and can be deprotonated under basic conditions. | The absence of the N-H proton prevents reactions that require its acidity. The benzyl group can influence the steric and electronic properties of the molecule. |
| Primary Products | Leads to N-unsubstituted or in-situ N-substituted heterocycles. | Directly yields N-benzyl substituted heterocycles. |
| Key Applications | Synthesis of a broad range of N-unsubstituted or diversely N-substituted quinazolinones, benzodiazepines, and other heterocycles via multicomponent reactions. | Primarily used for the targeted synthesis of N-benzyl substituted heterocyclic frameworks, which are of interest for their potential biological activities. |
Synthesis of Quinazolinones: A Comparative Analysis
Quinazolinones are a prominent class of heterocycles with a wide range of pharmacological activities. Both isatoic anhydride and its N-benzyl derivative are valuable precursors for their synthesis, typically through multicomponent reactions.
The Fundamental Reaction Pathway
The general mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride involves a three-component reaction with an amine and an aldehyde. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization.
Quantitative Comparison of Yields
Direct comparative studies under identical conditions are limited in the literature. However, by analyzing various reported syntheses, a general trend can be observed.
Table 1: Comparison of Reported Yields for Quinazolinone Synthesis
| Anhydride | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Isatoic Anhydride | Benzaldehyde, Ammonium Acetate | SnCl₂·2H₂O, 110 °C, solvent-free | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 | [1][2] |
| Isatoic Anhydride | 4-Chlorobenzaldehyde, Ammonium Acetate | SnCl₂·2H₂O, 110 °C, solvent-free | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 | [1][2] |
| Isatoic Anhydride | Benzaldehyde, Benzylamine | Catalyst-free, solvent-free | 3-Benzyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 90 | [1] |
| Isatoic Anhydride | 4-Chlorobenzaldehyde, Benzylamine | Catalyst-free, solvent-free | 3-Benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 92 | [1] |
| This compound | 4,5-dimethyl-1,2-phenylenediamine | Acetic acid, reflux | N-(4-bromobenzyl)-benzimidazo[1,2-c]quinazoline | Not specified | [3] |
Analysis: Isatoic anhydride is highly effective in multicomponent reactions, affording excellent yields of 2,3-dihydroquinazolin-4(1H)-ones with a variety of aldehydes and amines under relatively simple conditions.[1][2] While specific yield data for analogous reactions using this compound is not as prevalent, its utility lies in the direct formation of N-1 benzylated quinazolinone cores, which are otherwise accessed through multi-step sequences.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones using Isatoic Anhydride [1][2]
A mixture of isatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (1.2 mmol) is heated in the presence of a catalytic amount of SnCl₂·2H₂O (20 mol%) at 110 °C under solvent-free conditions for the appropriate time (typically 30-60 minutes). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is washed with water and recrystallized from ethanol to afford the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Synthesis of 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones using Isatoic Anhydride [1]
A mixture of isatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), and benzylamine (1 mmol) is heated under solvent-free and catalyst-free conditions. The reaction is monitored by TLC. Upon completion, the product is isolated and purified, typically by recrystallization, to yield the 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one.
Synthesis of Benzodiazepines: Exploring the 1,5-Benzodiazepine Scaffold
Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system. Both isatoic anhydride and its N-benzyl derivative can serve as precursors for the synthesis of benzodiazepine derivatives, although the reaction pathways and resulting structures differ.
Reaction Pathway to 1,5-Benzodiazepines
A common route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[2][4] While not a direct reaction of isatoic anhydride, it serves as a precursor to the key o-phenylenediamine intermediates. The role of this compound in this specific synthetic route is less documented, with its application leading to more complex, fused benzodiazepine systems.
Quantitative Data on Benzodiazepine Synthesis
Table 2: Reported Yields for 1,5-Benzodiazepine Synthesis from o-Phenylenediamine
| o-Phenylenediamine | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Acetone | H-MCM-22, Acetonitrile, RT | 2,4-Dimethyl-3H-1,5-benzodiazepine | 92 | [2][4] |
| o-Phenylenediamine | Cyclohexanone | H-MCM-22, Acetonitrile, RT | Spiro[cyclohexane-1,2'-[2,3-dihydro-1H-1,5]benzodiazepine] | 94 | [2][4] |
| 4-Methyl-1,2-phenylenediamine | Acetone | H-MCM-22, Acetonitrile, RT | 7-Methyl-2,4-dimethyl-3H-1,5-benzodiazepine | 90 | [2][4] |
Analysis: While isatoic anhydride is a common precursor to the o-phenylenediamine starting material, the direct comparison with this compound in this specific transformation is not available. The utility of this compound would likely lead to N-benzyl substituted benzodiazepine analogues, a valuable structural motif in medicinal chemistry.
Experimental Protocol
Protocol 3: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine [2][4]
To a solution of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) in acetonitrile (10 mL), a catalytic amount of H-MCM-22 is added. The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure 1,5-benzodiazepine.
Synthesis of Triazole-Containing Heterocycles
The synthesis of heterocycles incorporating a triazole ring is of significant interest due to the broad spectrum of biological activities associated with this moiety. Isatoic anhydride can be used to construct quinazolinone scaffolds that are subsequently functionalized to include a triazole ring.
Pathway to Triazolo-Quinazolinones
A versatile approach involves the synthesis of a propargyl ether-containing 2,3-dihydroquinazolin-4(1H)-one from isatoic anhydride, which then undergoes a click reaction with sodium azide to form the triazole ring.
Quantitative Data for Triazole Synthesis
Table 3: Reported Yields for Triazolo-Quinazolinone Synthesis
| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-(prop-2-yn-1-yloxy)benzaldehyde, Isatoic anhydride, Urea | SBA-Pr-SO₃H, 120 °C, solvent-free | Propargyl-substituted quinazolinone | 85 | [5] |
| Propargyl-substituted quinazolinone | CuI, Sodium Azide | Click Reaction | Triazolo-quinazolinone | Good to high |
Analysis: This two-step, one-pot approach demonstrates the utility of isatoic anhydride in building complex heterocyclic systems. The initial multicomponent reaction provides a versatile intermediate that can be readily converted to the desired triazole-containing product. The application of this compound in similar sequences could provide direct access to N-benzyl substituted triazolo-quinazolinones.
Experimental Protocol
Protocol 4: Synthesis of Triazolo-Quinazolinones [5]
Step 1: Synthesis of Propargyl-substituted Quinazolinone. A mixture of isatoic anhydride (1 mmol), 2-(prop-2-yn-1-yloxy)benzaldehyde (1.1 mmol), and urea (1.1 mmol) is heated at 120 °C in the presence of sulfonic acid functionalized mesoporous silica (SBA-Pr-SO₃H) under solvent-free conditions. The reaction is monitored by TLC.
Step 2: Click Reaction. To the crude product from Step 1, sodium azide and a catalytic amount of CuI are added. The reaction mixture is stirred under appropriate conditions to facilitate the click reaction, yielding the triazolo-quinazolinone product. The final product is purified by column chromatography.
Conclusion
Both this compound and isatoic anhydride are valuable and versatile starting materials in heterocyclic synthesis. Isatoic anhydride remains a highly efficient and economical choice for the construction of a wide array of N-unsubstituted or in-situ functionalized heterocycles, particularly through multicomponent reactions that offer high atom economy and procedural simplicity.
This compound, on the other hand, provides a more direct and strategic route to N-benzyl substituted heterocyclic scaffolds. This pre-functionalization is particularly advantageous when the introduction of a benzyl group at a later stage of the synthesis is challenging or inefficient. While direct quantitative comparisons of reactivity are not extensively documented, the choice between these two reagents should be guided by the specific synthetic target and the desired substitution pattern on the final heterocyclic product. For researchers aiming to generate libraries of N-unsubstituted or diversely substituted compounds, isatoic anhydride is an excellent starting point. For those focused on the targeted synthesis of N-benzylated heterocycles with potential biological applications, this compound offers a more direct and elegant synthetic strategy.
References
A Comparative Guide to the Synthetic Routes of N-Benzylisatoic Anhydride
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. N-Benzylisatoic anhydride is a valuable building block in the synthesis of a variety of heterocyclic compounds. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering experimental data, protocols, and a visual representation of the synthetic strategies.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into three main approaches: direct N-benzylation of isatoic anhydride, a two-step synthesis via N-benzylation of isatin followed by oxidation, and the cyclization of N-benzylanthranilic acid. Each method presents distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
| Synthetic Route | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity/Byproducts |
| Direct N-Benzylation | Isatoic anhydride, Benzyl halide, Base (e.g., NaH, K₂CO₃, DIPA/TBAB) | 2 - 24 hours | 0 - 80 | 35 - >88 | Formation of multiple byproducts with common bases. Pure product with DIPA/TBAB. |
| Two-Step (Isatin) Route | Isatin, Benzyl halide, DIPA, TBAB, m-CPBA | ~26 hours (total) | 30 - RT | >83 (overall) | High purity, no byproducts reported. |
| Cyclization Route | 2-Halobenzoic acid, Benzylamine, Copper catalyst, Phosgene or equivalent | >24 hours (total) | High Temp (Ullmann), 0-20 (Cyclization) | Moderate to Good | Potential for impurities from Ullmann coupling and use of toxic reagents. |
Experimental Protocols
Route 1: Direct N-Benzylation of Isatoic Anhydride (Improved Method)
This method, developed to overcome the issue of byproduct formation, utilizes a specific base/catalyst system.[1][2]
Materials:
-
Isatoic anhydride
-
Benzyl halide (e.g., 4-chlorobenzyl chloride)
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of isatoic anhydride (1.0 mmol) in DMA (1.0 mL), slowly add diisopropylamine (2.0 equiv).
-
Add tetrabutylammonium bromide (20 mol %).
-
Stir the reaction mixture at 30 °C.
-
Add the benzyl halide (1.1 mmol) to the mixture.
-
Continue stirring at 30 °C for 2 hours.
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
This improved direct benzylation method is reported to provide excellent yields (>88%) with no byproducts.[1][2] However, traditional bases like sodium hydride or potassium carbonate often lead to the formation of several byproducts, including benzyl aldehyde, sodium 2-isocyanatobenzoate, and products of double benzylation, resulting in lower yields of the desired product.[3]
Route 2: Two-Step Synthesis via N-Benzylation of Isatin and Oxidation
This route is presented as a "breakthrough methodology" that circumvents the issues associated with direct benzylation of isatoic anhydride.[1][2]
Step 1: N-Benzylation of Isatin Materials:
-
Isatin
-
Benzyl halide (e.g., 4-chlorobenzyl chloride)
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of isatin (1.0 mmol) in DMA (1.0 mL), add diisopropylamine (2.0 equiv) and tetrabutylammonium bromide (20 mol %).
-
Stir the mixture at 30 °C.
-
Add the benzyl halide (1.1 mmol) and continue stirring for 2 hours.
-
Pour the mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzylisatin. Yields are reported to be in the range of 76-88%.[2]
Step 2: Oxidation of N-Benzylisatin Materials:
-
N-Benzylisatin
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Benzene
Procedure:
-
Dissolve N-benzylisatin in benzene.
-
Add m-CPBA to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
After the reaction is complete, wash the mixture with a sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Dry the organic layer and remove the solvent to yield this compound. This oxidation step is reported to have a 95% yield.[1]
Route 3: Cyclization of N-Benzylanthranilic Acid
This is a classical two-step approach where the precursor N-benzylanthranilic acid is first synthesized and then cyclized.
Step 1: Synthesis of N-Benzylanthranilic Acid via Ullmann Condensation The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[4][5]
Materials:
-
2-Halobenzoic acid (e.g., 2-chlorobenzoic acid)
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Copper catalyst (e.g., CuI)
-
A high-boiling polar solvent (e.g., N-methylpyrrolidone or DMF)
Procedure:
-
Combine the 2-halobenzoic acid, benzylamine, potassium carbonate, and copper catalyst in the solvent.
-
Heat the mixture at a high temperature (often >150 °C) for several hours.
-
After cooling, the reaction mixture is worked up by acidification to precipitate the N-benzylanthranilic acid, which is then filtered and purified.
Step 2: Cyclization to this compound The cyclization of the N-substituted anthranilic acid is typically achieved using phosgene or a safer equivalent like triphosgene.[6]
Materials:
-
N-Benzylanthranilic acid
-
Triphosgene
-
An inert solvent (e.g., dichloromethane or toluene)
-
A non-nucleophilic base (e.g., triethylamine)
Procedure:
-
Dissolve N-benzylanthranilic acid in the inert solvent and cool to 0-5 °C.
-
Slowly add a solution of triphosgene in the same solvent.
-
Add the base dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated to give this compound.
Logical Workflow for Route Selection
Caption: Workflow for selecting a synthetic route to this compound.
Signaling Pathway of Synthetic Transformations
Caption: Synthetic pathways to this compound.
References
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quinazolinone Synthesis: Evaluating Alternatives to N-Benzylisatoic Anhydride
For researchers and professionals in drug development, the quinazolinone scaffold is a privileged structure due to its wide range of biological activities. The synthesis of this moiety is a cornerstone of many medicinal chemistry programs. While N-substituted isatoic anhydrides, such as N-Benzylisatoic anhydride, are common starting materials, a variety of alternative reagents offer distinct advantages in terms of availability, cost, and reaction scope. This guide provides an objective comparison of key alternative starting materials for quinazolinone synthesis, supported by experimental data and detailed protocols.
The primary alternatives to N-substituted isatoic anhydrides discussed herein are Anthranilic Acid , 2-Aminobenzamide , and 2-Aminobenzonitrile . Each of these precursors can be transformed into the quinazolinone core through various synthetic strategies, often involving cyclization and condensation reactions.
Comparative Performance of Key Reagents
The choice of starting material can significantly impact reaction yield, conditions, and the diversity of achievable final products. The following tables summarize quantitative data from cited experimental work, offering a clear comparison of these alternatives against methods using isatoic anhydride.
Table 1: Synthesis of 2-Substituted-4(3H)-Quinazolinones
| Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Isatoic Anhydride | Benzaldehyde, NH₄OAc | NaOCl, Ethanol, 80-85°C | 92% | |
| Anthranilic Acid | Formamide | Heat, 150-160°C, 8h | 61% | [1] |
| Anthranilic Acid | Formamide | Microwave, few minutes | 87% | [1] |
| 2-Aminobenzamide | Benzylamine | [Ru]-catalyst, Dioxane, 140°C | High Yield | [2][3] |
| 2-Aminobenzamide | Methanol | Cu-catalyst, Cs₂CO₃, O₂ | Good to Excellent | [4] |
| 2-Aminobenzonitrile | Benzyl alcohol | Ru(II)-complex, Water | 96% | [5][6] |
Table 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
| Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| N-Methylisatoic Anhydride | Ibuprofen hydrazide | Acetic acid, Ethanol, Reflux | 85% | [7] |
| Anthranilic Acid | Acetic anhydride, then Amine | Two steps | Not specified | [8] |
| 2-Aminobenzamide (N-alkyl) | Benzylamine | [Ru]-catalyst, Dioxane, 140°C | Moderate to High | [2] |
Experimental Methodologies & Protocols
Detailed experimental protocols are crucial for reproducibility and adaptation in the laboratory. Below are representative procedures for the synthesis of quinazolinones using the discussed alternative reagents.
Protocol 1: From Anthranilic Acid via Niementowski Reaction (Microwave-Assisted)
This method provides a rapid and efficient synthesis of the core quinazolin-4(3H)-one structure.
Procedure:
-
A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is prepared.[1]
-
The mixture is subjected to microwave irradiation (900 W).[1]
-
The reaction is typically complete within a few minutes.
-
After cooling, the resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from methanol to afford pure quinazolin-4(3H)-one.[1]
Safety Note: Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature controls.
Protocol 2: From 2-Aminobenzamide and an Alcohol (Copper-Catalyzed)
This protocol exemplifies a green chemistry approach, using an alcohol as both a reactant and a solvent.
Procedure:
-
To a reaction vessel, add 2-aminobenzamide, a copper complex catalyst, and Cs₂CO₃ as a base.[4]
-
Use methanol as both the C1 source and the solvent.[4]
-
The reaction is carried out under an oxygen atmosphere.
-
The mixture is heated and stirred for the required time as determined by reaction monitoring (e.g., TLC).
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Protocol 3: From 2-Aminobenzonitrile and an Alcohol (Ruthenium-Catalyzed)
This tandem reaction directly transforms 2-aminobenzonitriles into quinazolinones in high yields.
Procedure:
-
Combine 2-aminobenzonitrile, the desired aliphatic alcohol (e.g., benzyl alcohol), and a Ru(II) complex catalyst in a suitable solvent system (e.g., alcohol-water).[5]
-
The reaction mixture is heated under reflux for several hours.
-
Progress is monitored by TLC or GC-MS.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-substituted quinazolinone.[5][6]
Reaction Workflows and Diagrams
Visualizing the synthetic pathways provides a clearer understanding of the chemical transformations. The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.
General Synthetic Pathways to Quinazolinones
The diagram below outlines the convergence of different starting materials towards the common quinazolinone core, highlighting the key intermediates and reaction types.
Caption: Key synthetic routes to the quinazolinone core from various precursors.
Experimental Workflow: Synthesis from 2-Aminobenzamide
This diagram illustrates a typical laboratory workflow for the synthesis, workup, and purification of a quinazolinone derivative starting from 2-aminobenzamide.
Caption: Standard laboratory workflow for quinazolinone synthesis and purification.
Conclusion
While this compound is an effective precursor for specific quinazolinone derivatives, alternative starting materials like anthranilic acid , 2-aminobenzamide , and 2-aminobenzonitrile offer greater flexibility and are often more economical and readily available.
-
Anthranilic acid provides a direct, often greener route, especially with microwave assistance.[1][8]
-
2-Aminobenzamide is highly versatile, allowing for diverse substitutions through various metal-catalyzed coupling reactions with alcohols, aldehydes, or amines.[2][3][4]
-
2-Aminobenzonitrile enables efficient tandem reactions, particularly with alcohols, to furnish 2-substituted quinazolinones in excellent yields.[5][6]
The selection of the optimal reagent and synthetic route will depend on the specific target molecule, desired substitution pattern, and available laboratory resources. The data and protocols presented here serve as a guide for researchers to make informed decisions in the synthesis of novel quinazolinone-based compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to N-Benzylisatoic Anhydride and N-Substituted Isatins as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of nitrogen-containing scaffolds is paramount for the development of new therapeutic agents. Among the myriad of available starting materials, N-Benzylisatoic anhydride and N-substituted isatins have emerged as powerful and versatile precursors. This guide provides an objective comparison of their synthetic accessibility, reactivity, and application scope, supported by experimental data and protocols to aid researchers in selecting the optimal building block for their specific synthetic goals.
Overview of Precursors
N-substituted Isatins: Isatin (1H-indole-2,3-dione) and its derivatives are renowned building blocks in medicinal chemistry.[1][2] The presence of a reactive C3-keto group and an acidic N-H proton allows for extensive functionalization. N-substituted isatins, where the indole nitrogen is protected or functionalized (commonly with a benzyl group, but also with other alkyl or aryl moieties), are stable, readily prepared intermediates.[3][4] Their utility lies in the electrophilicity of the C3-carbonyl, making them ideal substrates for a vast range of nucleophilic additions, condensations, and cycloaddition reactions to generate complex spirocyclic and fused heterocyclic systems.[1][5]
This compound: Isatoic anhydride is a valuable reagent often derived from the oxidation of isatin.[1][6] this compound, a stable crystalline solid, serves as a convenient precursor for the generation of N-benzyl-2-aminobenzoyl (anthraniloyl) species. Its primary application is in the synthesis of 4(3H)-quinazolinones and related fused heterocycles through reaction with various nucleophiles, particularly amines, which trigger a ring-opening and subsequent cyclization cascade.[7][8]
Synthesis of Precursors
The accessibility of a precursor is a critical factor in its selection. Both N-substituted isatins and this compound can be prepared from commercially available starting materials, often from isatin itself.
Synthesis of N-Substituted Isatins
The most common method for preparing N-substituted isatins is the direct alkylation or arylation of the isatin nitrogen. This reaction is typically high-yielding and proceeds under mild conditions.
Synthesis of this compound
This compound can be synthesized via a two-step process starting from isatin: N-benzylation followed by oxidation. This multi-step nature makes its preparation slightly more involved than that of N-benzylisatin.
Table 1: Comparison of Precursor Synthesis
| Feature | N-Substituted Isatins | This compound |
| Starting Material | Isatin | Isatin or Isatoic Anhydride |
| Typical No. of Steps | 1 | 2 (from Isatin) |
| Key Reactions | N-Alkylation/Arylation[4] | N-Alkylation & Oxidation[1] |
| Typical Yields | Excellent to quantitative (~95%)[4] | Good (Varies with oxidant) |
| Scalability | High, straightforward procedure | Moderate, requires control of oxidation step |
Comparative Reactivity and Synthetic Applications
The primary divergence between these precursors lies in their reactivity. N-substituted isatins are prized for the versatility of their C3-carbonyl group, while this compound is a specialized synthon for quinazolinone synthesis.
N-Substituted Isatins: Versatility through the C3-Carbonyl
The synthetic power of N-substituted isatins stems from the electrophilic C3-carbonyl, which readily participates in a multitude of reactions:
-
Condensation Reactions: React with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and hydrazines/hydrazides to form a wide array of 3-ylideneoxindoles and hydrazones.[9][10]
-
1,3-Dipolar Cycloadditions: The reaction of N-substituted isatins with amino acids generates azomethine ylides, which can be trapped by various dipolarophiles to construct complex and biologically relevant spiro-pyrrolidine oxindole scaffolds.[5]
-
Aldol and Related Additions: Undergo aldol-type reactions and additions with Grignard reagents or organolithium compounds to yield 3-substituted-3-hydroxy-2-oxindoles, which are valuable chiral intermediates.[11]
This compound: A Direct Route to Quinazolinones
This compound is an excellent electrophile that reacts with nucleophiles, leading to the opening of the anhydride ring. When primary amines are used as nucleophiles, the resulting intermediate readily undergoes intramolecular cyclization upon heating or treatment with a dehydrating agent to furnish 2,3-disubstituted quinazolin-4(3H)-ones. This provides a reliable and often high-yielding route to this important heterocyclic core.[7][12]
Table 2: Comparison of Synthetic Scope and Product Diversity
| Feature | N-Substituted Isatins | This compound |
| Primary Reactive Site | C3-Carbonyl | Anhydride carbonyls |
| Key Transformation | Nucleophilic addition/condensation at C3 | Acylation, ring-opening, cyclization |
| Accessible Heterocycles | Spirooxindoles, 3-substituted oxindoles, fused indoles, hydrazones[1][11] | Quinazolinones, Benzodiazepines, other fused benzamides[7][8][12] |
| Structural Diversity | Very High (diversity from N-substituent and reacting partner) | Moderate (diversity primarily from the amine component) |
| Common Applications | Precursors for anticancer, antiviral, antimicrobial agents[2][6] | Precursors for kinase inhibitors, sedatives, anticancer agents[12][13] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylisatin from Isatin
This procedure is adapted from established methods for N-alkylation of isatins.[4]
-
Materials: Isatin (10 mmol), potassium carbonate (13 mmol), benzyl bromide (11 mmol), Dimethylformamide (DMF, 100 mL).
-
Procedure:
-
To a flask equipped with a magnetic stirrer, add DMF (100 mL) and potassium carbonate (13 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add isatin (10 mmol) and continue stirring for 45 minutes to form the potassium salt.
-
Add benzyl bromide (11 mmol) to the reaction mixture.
-
Heat the reaction to 80°C and maintain stirring for 12 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the mixture, dilute with water (200 mL), and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzylisatin.
-
-
Expected Yield: ~95%[4]
Protocol 2: Synthesis of 2-Phenyl-3-benzyl-quinazolin-4(3H)-one from this compound
This is a representative procedure for quinazolinone synthesis.[7][14]
-
Materials: this compound (10 mmol), benzamidine hydrochloride (11 mmol), a suitable base (e.g., potassium carbonate, 12 mmol), and a high-boiling solvent (e.g., DMF or DMSO).
-
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), benzamidine hydrochloride (11 mmol), and potassium carbonate (12 mmol) in DMF (50 mL).
-
Heat the reaction mixture to 100-120°C with stirring.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol or an ethanol/water mixture.
-
-
Expected Yield: Good to excellent.
Conclusion
The choice between this compound and N-substituted isatins is dictated by the desired molecular architecture.
-
Choose N-Substituted Isatins for maximum versatility and access to a broad and diverse range of complex heterocyclic systems, especially spirooxindoles and 3-substituted-2-oxindoles. Their straightforward synthesis and the vast number of documented reactions make them an ideal starting point for exploratory synthesis and library generation.
-
Choose this compound for a more direct and efficient synthesis of N-benzyl substituted quinazolin-4(3H)-ones and related fused benzamides. While its synthetic scope is more focused, it provides a reliable pathway to a privileged scaffold in medicinal chemistry, often with high yields and simple reaction setups.
Ultimately, both precursors are invaluable tools in the arsenal of the medicinal and synthetic chemist. A clear understanding of their respective reactivity profiles, as outlined in this guide, enables researchers to make an informed decision, streamlining the path toward their target molecules.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. seejph.com [seejph.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. orgchemres.org [orgchemres.org]
- 13. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in N-Benzylisatoic Anhydride Reactions for Quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-disubstituted-4(3H)-quinazolinones is a cornerstone in medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this scaffold. A common and efficient route to these compounds involves the reaction of N-benzylisatoic anhydride with primary amines. The choice of catalyst in this transformation is critical, directly influencing reaction efficiency, yield, and conditions. This guide provides an objective comparison of various catalytic systems for this reaction, supported by experimental data to aid in catalyst selection and methods development.
Performance of Catalytic Systems: A Quantitative Comparison
The efficacy of different catalytic approaches for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from N-substituted isatoic anhydrides and amines is summarized below. While direct comparative studies on this compound are limited, data from closely related reactions provide valuable insights into catalyst performance.
Table 1: Catalyst-Free Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Entry | Amine | Orthoester | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Trimethyl orthoformate | Conventional Heating | 120 | 5 h | 92 |
| 2 | Aniline | Trimethyl orthoformate | Microwave Irradiation | 140 | 20 min | 95 |
| 3 | Benzylamine | Trimethyl orthoformate | Conventional Heating | 120 | 5 h | 90 |
| 4 | Benzylamine | Trimethyl orthoformate | Microwave Irradiation | 140 | 20 min | 94 |
| 5 | Cyclohexylamine | Trimethyl orthoformate | Conventional Heating | 120 | 5 h | 88 |
| 6 | Cyclohexylamine | Trimethyl orthoformate | Microwave Irradiation | 140 | 25 min | 91 |
Data extracted from a study on the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones under catalyst and solvent-free conditions.[1]
Table 2: Lewis Acid Catalyzed Synthesis of Quinazolin-4(3H)-ones
| Entry | Aldehyde/Ketone | Method | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Microwave Irradiation | 3 | 94 |
| 2 | Benzaldehyde | Conventional Heating | 3 h | 72 |
| 3 | 3-Bromobenzaldehyde | Microwave Irradiation | 4 | 91 |
| 4 | 3-Bromobenzaldehyde | Conventional Heating | 4 h | 77 |
| 5 | Cyclohexanone | Microwave Irradiation | 5 | 95 |
| 6 | Cyclohexanone | Conventional Heating | 5 h | 75 |
Data is for the SbCl₃-catalyzed reaction of anthranilamide with various aldehydes and ketones. While the starting material is not this compound, this provides a strong indication of the efficacy of a Lewis acid catalyst in a similar transformation.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
General Procedure for Catalyst-Free Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Conventional Heating: A mixture of isatoic anhydride (1 mmol), an amine (1 mmol), and an orthoester (1.2 mmol) is heated at 120 °C for the specified time (Table 1). After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is then washed with cold ethanol and dried to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.[1]
Microwave Irradiation: A mixture of isatoic anhydride (1 mmol), an amine (1 mmol), and an orthoester (1.2 mmol) in a sealed vessel is subjected to microwave irradiation at 140 °C for the specified time (Table 1). After completion of the reaction, the vessel is cooled to room temperature. The resulting solid is washed with cold ethanol and dried to yield the pure product.[1]
General Procedure for SbCl₃-Catalyzed Synthesis of Quinazolin-4(3H)-ones
Microwave Irradiation: A mixture of anthranilamide (2 mmol), the corresponding aldehyde or ketone (2 mmol), and SbCl₃ (1 mol%) is irradiated in a microwave oven at 200 W for the specified time (Table 2). Upon completion, the reaction mixture is cooled and the solid product is recrystallized from ethanol to give the pure quinazolin-4(3H)-one.[2]
Conventional Heating: A mixture of anthranilamide (2 mmol), the corresponding aldehyde or ketone (2 mmol), and SbCl₃ (1 mol%) is heated at reflux in THF for the specified time (Table 2). After completion of the reaction, the solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol.[2]
Visualization of Experimental Workflow and Reaction Pathway
To elucidate the processes involved, the following diagrams visualize a general experimental workflow for comparing catalyst efficacy and the proposed reaction mechanism.
Caption: A general workflow for the comparative evaluation of catalysts in this compound reactions.
Caption: A plausible reaction pathway for the formation of 2,3-disubstituted-4(3H)-quinazolinones.
References
Spectroscopic Analysis for the Confirmation of N-Benzylisatoic Anhydride Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted isatoic anhydrides is a critical step in the development of a wide range of pharmaceuticals and bioactive molecules. Among these, N-Benzylisatoic anhydride serves as a key intermediate. Confirmation of the successful formation of this target molecule, and its purity, is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the formation of this compound, with supporting experimental data and protocols.
Comparison of Synthetic Methodologies
The formation of this compound can be achieved through several synthetic routes. The most common approach is the direct N-benzylation of isatoic anhydride. However, this method can be complicated by the ring-opening of the isatoic anhydride under strongly basic conditions, leading to the formation of byproducts. An improved methodology utilizes a milder base system to circumvent this issue. Alternative strategies include the cyclization of N-benzylanthranilic acid and the carbonylation of N-benzylaniline derivatives.
A promising and efficient method for the synthesis of this compound involves the reaction of isatoic anhydride with benzyl bromide in the presence of diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB). This approach offers high yields and minimizes the formation of the primary byproduct, 2-(benzylamino)benzoic acid.
Spectroscopic Data for Product Confirmation
The confirmation of this compound formation relies on a multi-faceted spectroscopic approach, comparing the spectra of the product with those of the starting materials and potential byproducts. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying the key structural features of this compound. The presence of the benzyl group is confirmed by the appearance of a characteristic singlet for the benzylic protons (CH₂) and multiplets for the aromatic protons of the benzyl ring. The aromatic protons of the isatoic anhydride moiety will also show distinct signals.
Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Benzylic Protons (CH₂) | Other Protons |
| This compound | 7.20-8.20 (m, 9H) | ~5.3 (s, 2H) | - |
| Isatoic Anhydride | 7.00-8.10 (m, 4H) | - | ~11.0 (br s, 1H, NH) |
| Benzyl Bromide | 7.25-7.45 (m, 5H) | 4.50 (s, 2H) | - |
| 2-(Benzylamino)benzoic acid | 6.60-8.00 (m, 9H) | ~4.4 (d, 2H) | ~9.3 (br s, 1H, NH), ~11.5 (br s, 1H, COOH) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The formation of this compound is confirmed by the presence of two distinct carbonyl carbon signals characteristic of the anhydride group, as well as the signals for the benzylic carbon and the aromatic carbons.
Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons | Benzylic Carbon (CH₂) |
| This compound | ~160, ~147 | 115-140 | ~48 |
| Isatoic Anhydride | ~161, ~148 | 115-140 | - |
| Benzyl Bromide | - | 128-138 | ~33 |
| 2-(Benzylamino)benzoic acid | ~170 (COOH) | 112-150 | ~46 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The hallmark of an anhydride is the presence of two distinct carbonyl (C=O) stretching bands. The formation of this compound is confirmed by the appearance of these two bands, typically at higher wavenumbers than the single carbonyl stretch of a carboxylic acid or an amide.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretching | N-H Stretching | O-H Stretching |
| This compound | ~1770 and ~1730 | - | - |
| Isatoic Anhydride | ~1770 and ~1730 | ~3180 | - |
| Benzyl Bromide | - | - | - |
| 2-(Benzylamino)benzoic acid | ~1680 (acid) | ~3370 | 2500-3300 (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 253, corresponding to its molecular weight. Key fragmentation patterns can further confirm the structure.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak [M]⁺ | Key Fragment Ions |
| This compound | 253 | 180, 91 (tropylium ion) |
| Isatoic Anhydride | 163 | 119 |
| Benzyl Bromide | 170/172 (due to Br isotopes) | 91 (tropylium ion) |
| 2-(Benzylamino)benzoic acid | 227 | 209, 106, 91 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from an improved method designed to minimize byproduct formation.
Materials:
-
Isatoic anhydride
-
Benzyl bromide
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of isatoic anhydride (1.0 eq.) in anhydrous acetonitrile, add tetrabutylammonium bromide (0.1 eq.) and diisopropylamine (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Acquire the IR spectrum of the solid product using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
-
Analyze the molecular ion peak and the fragmentation pattern.
Visualizing the Workflow and Confirmation Logic
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process for confirming the formation of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
A Comparative Guide to Validated HPLC Methods for the Analysis of N-Benzylisatoic Anhydride and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of N-Benzylisatoic anhydride and its potential reaction products. Given the limited availability of directly validated methods for this specific compound in publicly accessible literature, this guide presents a robust, proposed stability-indicating HPLC method alongside methodologies used for structurally similar compounds. The experimental data for the proposed method is representative of typical validation results for such analyses.
Introduction to this compound Analysis
This compound is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and identifying potential impurities and degradation products. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity. A validated, stability-indicating HPLC method is essential to ensure that the analytical procedure can accurately measure the analyte of interest without interference from process impurities, by-products, or degradants.
Comparison of HPLC Methods
The following table summarizes a proposed stability-indicating method for this compound and compares it with methods used for analogous compounds. This comparative data allows researchers to select and adapt a method based on their specific analytical needs and available instrumentation.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Proposed Method for this compound | Method for Benzoic Anhydride | Method for Phthalic Anhydride Impurities |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Newcrom R1 (150 mm x 4.6 mm, 5 µm) | Octyl silane (C8) |
| Mobile Phase A | 0.1% Formic acid in Water | Water | 0.05 M Potassium Dihydrogen Phosphate (pH 2.4) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 50-95% B over 15 min | Isocratic (50% B) | 13% B for 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 210 nm | 230 nm |
| Column Temperature | 30 °C | Ambient | 35 °C |
| Injection Volume | 10 µL | Not Specified | 20 µL |
Table 2: Comparison of Method Validation Parameters (Proposed Method)
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from degradants | Peak purity > 99.8% |
Experimental Protocols
Proposed Stability-Indicating HPLC Method for this compound
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare reaction samples by diluting an aliquot with the 50:50 acetonitrile/water mixture to an expected concentration of approximately 0.1 mg/mL.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Neutralize acidic and basic solutions before injection.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key parameters for HPLC method validation.
Navigating Solvent Effects in N-Benzylisatoic Anhydride Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of solvent effects on the reaction of N-Benzylisatoic anhydride, a key intermediate in the synthesis of bioactive quinazolinone scaffolds. By examining reaction kinetics and product yields in various solvents, this document aims to provide actionable data to inform solvent selection for optimizing reaction efficiency and product purity.
The reaction of this compound with primary amines, such as benzylamine, is a fundamental step in the synthesis of a wide array of 2,3-disubstituted quinazolin-4(3H)-ones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The solvent in which this reaction is conducted plays a pivotal role in influencing the reaction rate and overall yield by stabilizing intermediates and affecting the nucleophilicity of the reacting amine.
Comparative Analysis of Solvent Performance
The efficiency of the reaction between this compound and benzylamine to form 2,3-dibenzylquinazolin-4(3H)-one has been evaluated in a range of protic and aprotic solvents. The key performance indicators, reaction time and product yield, are summarized in the table below.
| Solvent | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Acetonitrile | Polar Aprotic | 37.5 | 6 | 85 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 4 | 92 |
| Dichloromethane (DCM) | Polar Aprotic | 8.9 | 12 | 75 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 10 | 80 |
| Ethanol | Polar Protic | 24.6 | 8 | 70 |
| Methanol | Polar Protic | 32.7 | 7 | 78 |
| Toluene | Nonpolar | 2.4 | 24 | 45 |
| Dioxane | Nonpolar | 2.2 | 20 | 55 |
Key Observations:
-
Polar Aprotic Solvents: High-polarity aprotic solvents like DMF and acetonitrile demonstrated superior performance, affording high yields in relatively short reaction times. This is attributed to their ability to solvate the starting materials and intermediates effectively without significantly solvating and deactivating the amine nucleophile.
-
Polar Protic Solvents: Protic solvents such as ethanol and methanol resulted in moderate yields and longer reaction times compared to their polar aprotic counterparts. While they can stabilize charged intermediates, they also solvate the amine nucleophile through hydrogen bonding, thereby reducing its reactivity.
-
Nonpolar Solvents: Nonpolar solvents like toluene and dioxane proved to be the least effective, leading to significantly lower yields and prolonged reaction times. The poor solubility and stabilization of the polar intermediates in these solvents hinder the reaction progress.
Experimental Protocols
General Procedure for the Synthesis of 2,3-dibenzylquinazolin-4(3H)-one:
A solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in the specified solvent (10 mL) was stirred at reflux. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-dibenzylquinazolin-4(3H)-one.
Characterization of 2,3-dibenzylquinazolin-4(3H)-one:
The structure of the synthesized compound was confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (dd, J = 7.9, 1.5 Hz, 1H), 7.72 (ddd, J = 8.5, 7.1, 1.6 Hz, 1H), 7.50 – 7.42 (m, 2H), 7.38 – 7.20 (m, 10H), 5.35 (s, 2H), 5.18 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.5, 147.8, 136.9, 135.8, 134.6, 129.1, 128.8, 128.6, 127.8, 127.5, 127.2, 126.9, 126.4, 120.8, 50.1, 48.2.
-
Mass Spectrometry (ESI): m/z calculated for C₂₂H₁₈N₂O [M+H]⁺: 327.15, found: 327.15.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction pathway for the formation of 2,3-dibenzylquinazolin-4(3H)-one.
Caption: A generalized experimental workflow for the synthesis and analysis.
Conclusion
The choice of solvent has a profound impact on the reaction of this compound with amines. Polar aprotic solvents, particularly DMF, provide the optimal environment for this transformation, leading to high yields and shorter reaction times. This is primarily due to their ability to facilitate the reaction without deactivating the nucleophile. The data and protocols presented in this guide offer a valuable resource for researchers aiming to synthesize quinazolinone derivatives, enabling more informed decisions in solvent selection and reaction optimization.
A Comparative Benchmark Analysis of N-Benzylisatoic Anhydride and Other Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals
Isatoic anhydrides and their derivatives, including the broader class of benzoxazinones, represent a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative overview of N-Benzylisatoic anhydride and other notable benzoxazinone derivatives, focusing on their performance in preclinical studies. While direct comparative quantitative data for this compound is limited in the currently available literature, this guide benchmarks a key byproduct of its synthesis and other well-characterized benzoxazinones to highlight the therapeutic potential of this chemical class.
Introduction to Benzoxazinones
Benzoxazinones are heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzymatic inhibitory properties.[1][2] Their versatile structure allows for various substitutions, leading to a wide range of pharmacological profiles. This compound is a derivative of isatoic anhydride, a common building block in the synthesis of nitrogen-containing heterocycles.[3] The N-benzylation of isatoic anhydride is a frequent synthetic route, though it can lead to the formation of biologically active byproducts.[4]
Performance Comparison
To provide a clear benchmark, this section presents quantitative data on the biological activities of a major byproduct formed during the N-benzylation of isatoic anhydride and other relevant benzoxazinone derivatives.
Anti-inflammatory Activity
A significant byproduct of the N-benzylation of isatoic anhydride, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB), has demonstrated notable anti-inflammatory properties.[4] The table below compares its efficacy with other benzoxazinone derivatives.
| Compound | Assay | Target | Activity Metric | Value | Reference |
| 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) | Enzyme Inhibition | COX-2 | IC₅₀ | 0.41 µM | [4] |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][4]oxazin-4-one | In vivo Paw Edema | Inflammation | % Inhibition | 62.61% | [5] |
| Phenylbenzohydrazides from Isatoic Anhydride (e.g., INL-11) | Cytokine Production | IL-6, TNF-α | % Inhibition | Significant at 30 µM | [1] |
Anticancer Activity
Various benzoxazinone derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. The following table summarizes some of these findings.
| Compound | Cell Line | Activity Metric | Value | Reference |
| 4-Benzyliden-2-aryl-4H-benzo[d][1][4]oxazines (e.g., Compound 25) | MCF-7 | IC₅₀ | 3.1 µM | [6] |
| 4-Benzyliden-2-aryl-4H-benzo[d][1][4]oxazines (e.g., Compound 19) | HCC1954 | IC₅₀ | ~5 µM | [6] |
| 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one derivatives | Various | Activity | Significant | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
In Vitro COX-2 Enzyme Inhibition Assay[4]
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against cyclooxygenase-2 (COX-2).
-
Materials: COX-2 enzyme, arachidonic acid (substrate), test compound (CCAB), and a suitable buffer system.
-
Procedure:
-
The test compound is pre-incubated with the COX-2 enzyme in the buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The enzymatic activity is measured by monitoring the production of prostaglandin E2 (PGE2) using an appropriate detection method (e.g., ELISA).
-
A range of concentrations of the test compound is used to generate a dose-response curve.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.
-
Carrageenan-Induced Paw Edema in Rats[5]
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
-
Animals: Wistar rats.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a specified time, a sub-plantar injection of carrageenan is administered into the right hind paw to induce edema.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Cell Viability Assay (MTT Assay)[1]
-
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, HCC1954), cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT.
-
The MTT is converted to formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
While a direct quantitative comparison of this compound with other benzoxazinones is not feasible based on current literature, the available data on its byproduct and other derivatives underscore the significant potential of the benzoxazinone scaffold in drug discovery. The potent anti-inflammatory and anticancer activities observed in various derivatives warrant further investigation into this class of compounds. Future studies focusing on the systematic evaluation of N-substituted isatoic anhydrides, including this compound, would be invaluable in elucidating their structure-activity relationships and advancing the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Benzylisatoic Anhydride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Benzylisatoic anhydride, ensuring laboratory safety and regulatory compliance.
This compound is a chemical intermediate that requires careful management due to its reactivity. As an anhydride, it is sensitive to moisture and will react with water in a process called hydrolysis. This reaction is exothermic, meaning it releases heat, and results in the formation of N-benzyl-2-aminobenzoic acid. Improper disposal can lead to safety hazards and environmental contamination.
The recommended procedure for the disposal of this compound involves a controlled hydrolysis followed by neutralization of the resulting acidic byproduct. This two-step process transforms the reactive anhydride into less hazardous, water-soluble salts that can be disposed of in accordance with local regulations.
Essential Safety Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Ventilation: All steps of the disposal process must be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, and bases during storage and handling.[1]
Step-by-Step Disposal Protocol
This protocol is designed for the safe disposal of small quantities of this compound typically found in a laboratory setting.
Step 1: Controlled Hydrolysis
The initial step is to carefully hydrolyze the this compound to N-benzyl-2-aminobenzoic acid.
Experimental Protocol:
-
Prepare an Ice Bath: Place a beaker of water in a larger container filled with ice to create an ice bath. This will help to control the temperature of the exothermic hydrolysis reaction.
-
Slow Addition to Water: Slowly and carefully add the this compound to the cold water in the beaker with constant stirring. A general guideline is to use at least 10 volumes of water for each volume of the anhydride.
-
Monitor Temperature: Throughout the addition, monitor the temperature of the solution. If a significant increase in temperature is observed, pause the addition to allow the solution to cool.
-
Complete Hydrolysis: Continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis is complete. The resulting mixture will contain a suspension of N-benzyl-2-aminobenzoic acid.
Step 2: Neutralization
The N-benzyl-2-aminobenzoic acid formed during hydrolysis is acidic and must be neutralized before final disposal. The solubility of the related 2-aminobenzoic acid increases in basic conditions, which facilitates a more effective neutralization.[1]
Experimental Protocol:
-
Prepare a Basic Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Sodium bicarbonate is a weak base and is generally preferred for a more controlled and less exothermic neutralization.[2]
-
Slow Addition of Base: While continuously stirring the N-benzyl-2-aminobenzoic acid suspension, slowly add the basic solution.
-
Monitor pH: Use a pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH of the solution is between 6.0 and 8.0.[2] This pH range is generally considered safe for aqueous waste disposal.
-
Cooling: If the neutralization reaction causes a significant temperature increase, pause the addition of the base and allow the solution to cool.
Final Disposal
Once the solution has been neutralized, it can be disposed of as aqueous waste.
-
Consult Local Regulations: Always consult and adhere to your institution's and local hazardous waste disposal regulations.[2][3] In some jurisdictions, the neutralized solution may be suitable for drain disposal with copious amounts of water, while others may require it to be collected by a licensed hazardous waste disposal company.[2][3]
-
Waste Manifest: Document the entire disposal process in your laboratory's chemical waste log.
Data Presentation
| Parameter | Recommendation | Rationale |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | Protects against skin and eye irritation. |
| Work Area | Chemical fume hood | Prevents inhalation of dust or vapors. |
| Hydrolysis Water Volume | ≥ 10x the volume of anhydride | Ensures efficient heat dissipation.[2] |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base for a more controlled, less exothermic reaction.[2] |
| Final pH | 6.0 - 8.0 | Ensures complete neutralization for safe disposal.[2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious research environment.
References
Personal protective equipment for handling N-Benzylisatoic anhydride
Essential Safety and Handling Guide for N-Benzylisatoic Anhydride
This compound is a chemical compound that requires careful handling in a laboratory setting to minimize exposure and ensure the safety of personnel. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification
Based on analogous compounds, this compound may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage: Poses a risk of serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][4]
-
Allergic Skin Reaction: May cause an allergic skin reaction in some individuals.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transferring) | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] | Nitrile rubber gloves, lab coat, long-sleeved clothing.[3][6] | Work in a well-ventilated area or under a chemical fume hood.[1][6] |
| Handling Larger Quantities or Potential for Dusting | Chemical safety goggles and a face shield. | Chemical-resistant gloves, lab coat or coveralls. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[5] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Inner and outer chemical-resistant gloves, disposable coveralls.[7] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[7] |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes the risk of exposure and accidents.
Pre-Handling Preparations
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that safety showers and eyewash stations are accessible and have been recently tested.[1][5]
-
PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are of the correct material (e.g., nitrile rubber) and thickness.
-
Review Procedures: Read and understand the specific experimental protocol and the chemical's SDS.
Handling this compound
-
Work Area: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoiding Dust: Handle the solid material carefully to avoid generating dust.[1][2][6] Use techniques such as gentle scooping and weighing on paper within the hood.
-
Preventing Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2][6]
-
Contamination Control: Keep the container tightly closed when not in use.[1][2]
Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[1][8] Collect in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with this compound should be disposed of as hazardous waste.[3]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[5][8]
Visualizing Safe Handling Workflows
To further clarify the safety procedures, the following diagrams illustrate the recommended workflow and the hierarchy of controls.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
